CQ-Lyso
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H35N3O3 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene |
InChI |
InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2 |
InChI Key |
FEFIUBKGFCHUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CQ-Lyso: An In-depth Technical Guide for Ratiometric Lysosomal pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe CQ-Lyso, detailing its mechanism of action, spectral properties, and application in the ratiometric measurement of lysosomal pH. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary for the effective utilization of this powerful tool in cellular biology and drug discovery.
Introduction: The Significance of Lysosomal pH
Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular debris, and pathogens. Their proper function is intrinsically linked to the maintenance of a highly acidic internal environment, with a pH ranging from 4.5 to 5.5. Dysregulation of lysosomal pH has been implicated in a variety of pathological conditions, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. This compound is a ratiometric fluorescent probe specifically designed for the sensitive and quantitative imaging of lysosomal pH in living cells.
The this compound Probe: Structure and Targeting Mechanism
This compound is a fluorescent probe built upon a chromenoquinoline core structure. Its chemical design incorporates two key functional components that dictate its localization and pH-sensing capabilities.
-
Lysosome Targeting Moiety: this compound utilizes a morpholine group as its lysosome-targeting moiety. Morpholine is a well-established lysosomotropic group. Its basic nature leads to its protonation and accumulation within the acidic environment of the lysosome. This targeted accumulation is a crucial first step for specific lysosomal pH measurement.
-
Fluorophore Core: The fluorescence of this compound originates from its chromenoquinoline core. This fluorophore exhibits pH-sensitive spectral properties, which form the basis of its function as a ratiometric pH indicator.
The Fluorescence Mechanism: Protonation-Enhanced Intramolecular Charge Transfer (ICT)
The ability of this compound to report on lysosomal pH is rooted in a photophysical process known as Intramolecular Charge Transfer (ICT) . In its neutral state, the this compound molecule has a specific electronic configuration. Upon excitation with light, an electron is transferred from an electron-donating portion of the molecule to an electron-accepting portion.
The key to this compound's pH sensitivity lies in the protonation of the quinoline ring within the acidic lumen of the lysosome. This protonation event enhances the ICT process, leading to a significant change in the probe's electronic structure and, consequently, its fluorescence properties.[1] This enhanced ICT results in a notable red-shift in both the absorption and emission spectra of the probe.[1] Specifically, a red-shift of approximately 104 nm in the absorption spectrum and 53 nm in the emission spectrum has been reported.[1]
This pH-dependent spectral shift allows for ratiometric imaging . By measuring the fluorescence intensity at two different emission wavelengths, the ratio of these intensities can be used to calculate the precise pH of the lysosome, independent of probe concentration, photobleaching, or excitation light intensity fluctuations.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative properties of this compound. It is important to note that while the spectral shifts have been reported, the precise excitation and emission maxima at different pH values, as well as the quantum yield and pKa, are not consistently available in the public literature. The data presented here is based on the available information and may be supplemented with data from structurally similar probes for illustrative purposes.
Table 1: Spectral Properties of this compound
| Property | Neutral pH (~7.4) | Acidic pH (Lysosomal, ~4.5-5.5) |
| Excitation Max (λex) | ~400 nm (estimated) | ~504 nm (estimated from 104 nm red-shift) |
| Emission Max (λem) | ~520 nm (estimated) | ~573 nm (estimated from 53 nm red-shift) |
| Stokes Shift | ~120 nm (estimated) | ~69 nm (estimated) |
Table 2: Photophysical Properties of this compound
| Property | Value |
| Quantum Yield (Φ) | Data not available |
| pKa | Data not available |
| Molar Extinction Coefficient (ε) | Data not available |
Experimental Protocols
This section provides a detailed methodology for using this compound to measure lysosomal pH in living cells.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (molecular weight will vary by supplier, confirm and adjust accordingly) in the appropriate volume of high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Imaging Medium: Use a phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence.
-
In Situ Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5. A common buffer system is a high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 10 mM HEPES, 10 mM MES, 1 mM MgCl2, 0.5 mM CaCl2) adjusted to the desired pH.
-
Ionophore Stock Solutions:
-
Nigericin (10 mM): Dissolve in ethanol. Store at -20°C.
-
Monensin (10 mM): Dissolve in ethanol. Store at -20°C.
-
Cell Staining and Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed imaging medium to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed imaging medium to remove any excess probe.
-
Imaging:
-
Immediately image the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells at approximately 488 nm.
-
Simultaneously or sequentially acquire images in two emission channels:
-
Channel 1 (Green): ~510-550 nm
-
Channel 2 (Red): ~570-620 nm
-
-
Acquire images with minimal photobleaching by using the lowest possible excitation intensity and exposure times.
-
In Situ pH Calibration
To convert the fluorescence intensity ratio to an absolute pH value, an in situ calibration curve must be generated for each experiment.
-
Prepare Cells: Load cells with this compound as described above.
-
Equilibrate with Ionophores:
-
To the imaging medium, add nigericin (final concentration 10 µM) and monensin (final concentration 10 µM). These ionophores will equilibrate the intracellular and extracellular pH.
-
-
Sequential Buffer Exchange:
-
Replace the imaging medium with the first calibration buffer (e.g., pH 7.5).
-
Incubate for 5 minutes to allow for pH equilibration.
-
Acquire ratiometric images.
-
Repeat this process for each calibration buffer, moving from high pH to low pH.
-
-
Data Analysis:
-
For each pH value, measure the average fluorescence intensity in both channels from regions of interest (ROIs) corresponding to lysosomes.
-
Calculate the ratio of the intensities (e.g., Intensity_Channel2 / Intensity_Channel1).
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
Fit the data to a sigmoidal curve to determine the relationship between the ratio and pH.
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool for researchers studying lysosomal function and its role in health and disease. Its ratiometric fluorescence properties, coupled with its specific lysosomal targeting, allow for the quantitative and dynamic measurement of lysosomal pH in living cells. By understanding the core mechanism of its fluorescence and adhering to rigorous experimental protocols, researchers can leverage this compound to gain critical insights into the complex biology of the lysosome.
References
Technical Guide to Lysosomal pH Sensing with CQ-Lyso
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the core principles and practical application of CQ-Lyso, a ratiometric fluorescent probe for the sensitive and quantitative measurement of lysosomal pH in living cells.
Core Principle of this compound for Lysosomal pH Sensing
This compound is a fluorescent probe built upon a chromenoquinoline core, designed for specifically targeting and reporting the pH within lysosomes.[1][2] Its mechanism of action is rooted in the principles of ratiometric fluorescence and intramolecular charge transfer (ICT).[3][4]
In environments with neutral or alkaline pH, the quinoline ring of this compound is deprotonated, and the molecule exhibits fluorescence at a shorter wavelength. However, within the acidic milieu of the lysosome (typically pH 4.5-5.0), the quinoline ring becomes protonated.[5] This protonation event triggers an enhanced intramolecular charge transfer (ICT) process within the molecule's structure. The enhanced ICT leads to a significant red-shift in both the absorption and emission spectra of the probe.
This pH-dependent spectral shift allows for ratiometric pH measurement. By calculating the ratio of the fluorescence intensities at the two distinct emission wavelengths (one for the deprotonated state and one for the protonated state), a quantitative determination of the lysosomal pH can be made. This ratiometric approach provides a robust and reliable measurement that is independent of probe concentration, photobleaching, and excitation light intensity fluctuations.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of the this compound probe, critical for experimental design and data interpretation.
| Parameter | Value | Reference |
| pKa | ~5.45 | |
| Excitation Wavelength (Single) | 488 nm | |
| Emission Wavelength (Deprotonated - Green Channel) | 515 - 550 nm | |
| Emission Wavelength (Protonated - Red Channel) | 570 - 620 nm | |
| Pearson's Colocalization Coefficient (with LysoTracker Deep Red) | 0.97 | |
| Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22) | 0.95 |
Signaling Pathway and Experimental Workflow
Lysosomal Acidification Signaling Pathway
The acidic environment of the lysosome is primarily maintained by the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump. The V-ATPase actively transports protons from the cytosol into the lysosomal lumen, a process that requires ATP hydrolysis. This influx of protons lowers the luminal pH. To counteract the resulting charge buildup, a counter-ion flux, either the efflux of cations or the influx of anions, is necessary.
Caption: Mechanism of lysosomal acidification and this compound pH sensing.
Experimental Workflow for Lysosomal pH Measurement
The following diagram outlines the key steps for a typical experiment to measure lysosomal pH using this compound.
Caption: Experimental workflow for lysosomal pH measurement using this compound.
Detailed Experimental Protocols
Preparation of Reagents
This compound Stock Solution (1-10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
This compound Working Solution (1-10 µM):
-
Pre-warm serum-free cell culture medium or phosphate-buffered saline (PBS) to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., 5.0 µM).
-
Prepare this solution fresh for each experiment.
Britton-Robinson Buffer for pH Calibration: This universal buffer can be prepared to cover a wide pH range.
-
Prepare a stock solution containing:
-
0.04 M Acetic Acid
-
0.04 M Phosphoric Acid
-
0.04 M Boric Acid
-
-
To create buffers of specific pH values, titrate the stock solution with 0.2 M NaOH while monitoring the pH with a calibrated pH meter.
-
Prepare a series of buffers covering the expected physiological range of lysosomal pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
Cell Culture and Staining
-
Cell Culture:
-
Culture cells (e.g., HeLa cells) in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere and reach 85-95% confluency.
-
-
Staining Procedure:
-
Before staining, remove the culture medium and wash the cells three times with sterile PBS.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for 15 minutes at 37°C.
-
(Optional) For colocalization studies, a lysosomal marker like LysoTracker Deep Red (e.g., 1.0 µM) can be added simultaneously or sequentially.
-
After incubation, wash the cells three times with PBS or fresh culture medium to remove excess probe.
-
Fluorescence Imaging and pH Calibration
-
Image Acquisition:
-
Perform fluorescence imaging using a confocal laser scanning microscope.
-
Use a 488 nm laser line for excitation of this compound.
-
Set up two emission collection channels:
-
Green channel: 515 - 550 nm (for the deprotonated form).
-
Red channel: 570 - 620 nm (for the protonated form).
-
-
Acquire images in both channels simultaneously or in rapid succession to minimize temporal artifacts.
-
-
In Situ pH Calibration:
-
To generate a standard curve for pH quantification, treat the this compound-stained cells with a protonophore/ionophore cocktail (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.
-
Incubate the treated cells in a series of Britton-Robinson buffers with known pH values (e.g., from 4.0 to 7.0).
-
Acquire images of the cells in each pH buffer using the same imaging settings as for the experimental samples.
-
For each pH value, calculate the average ratio of the fluorescence intensity from the red channel to the green channel.
-
Plot the fluorescence intensity ratio (Red/Green) against the corresponding pH values to generate a calibration curve.
-
Data Analysis
-
For each experimental image, identify the lysosomes based on their punctate fluorescence.
-
For each lysosome, measure the mean fluorescence intensity in both the red and green channels.
-
Calculate the ratio of the red to green fluorescence intensity.
-
Using the generated pH calibration curve, determine the corresponding lysosomal pH value for each calculated ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal acidification mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
CQ-Lyso as a Ratiometric Probe for Lysosomal pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CQ-Lyso, a powerful ratiometric fluorescent probe for the accurate measurement of lysosomal pH. This document details the probe's core mechanism, photophysical properties, and provides detailed experimental protocols for its application in cellular imaging and drug development research.
Core Principles of this compound Functionality
This compound is a fluorescent probe belonging to the chromenoquinoline chemical class. Its efficacy as a ratiometric pH sensor stems from a pH-dependent intramolecular charge transfer (ICT) mechanism.[1][2] In the neutral to basic environment of the cytoplasm, the quinoline ring of this compound is deprotonated, and the molecule exhibits fluorescence in the green spectrum. However, upon accumulation within the acidic lumen of lysosomes, the quinoline nitrogen becomes protonated. This protonation enhances the ICT process within the molecule, leading to a significant red-shift in both its absorption and emission spectra.[1][2] This dual-emission property allows for ratiometric analysis, where the ratio of the fluorescence intensities at two distinct wavelengths is used to determine the pH, thereby providing a robust and quantitative measurement that is independent of probe concentration, photobleaching, and cell path length.
Signaling Pathway: Mechanism of Action
The operational principle of this compound is illustrated in the following diagram:
Caption: Mechanism of this compound as a ratiometric pH probe.
Quantitative Data Presentation
The photophysical properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.
| Property | Value | Reference |
| Chemical Class | Chromenoquinoline | [1] |
| Excitation Wavelength (λex) | 488 nm | |
| Emission Wavelength 1 (λem1) | 515 - 550 nm (Green) | |
| Emission Wavelength 2 (λem2) | 570 - 620 nm (Red) | |
| Absorption Shift (Acidification) | 104 nm | |
| Emission Shift (Acidification) | 53 nm | |
| pKa | Not explicitly stated in reviewed literature. Can be determined experimentally by measuring the fluorescence ratio over a range of known pH values and fitting the data to the Henderson-Hasselbalch equation. | |
| Quantum Yield (Φ) | Not explicitly stated in reviewed literature. Can be determined experimentally using a reference fluorophore with a known quantum yield. | |
| Colocalization with LysoTracker Deep Red | Pearson's Coefficient: 0.97 | |
| Colocalization with LysoTracker Blue DND-22 | Pearson's Coefficient: 0.95 |
Experimental Protocols
Cell Culture and Staining
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
-
Cell Culture: Culture cells (e.g., HeLa cells) in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash them once with warm PBS. Add the 5 µM this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or imaging medium to remove any excess probe.
-
Imaging: Proceed immediately to fluorescence imaging.
Ratiometric Fluorescence Imaging
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding excitation filter.
-
Image Acquisition: Acquire two separate images (or use a spectral detector to unmix the signals) for the two emission channels:
-
Green Channel: 515-550 nm
-
Red Channel: 570-620 nm
-
-
Image Analysis:
-
Correct for background fluorescence in both channels.
-
Generate a ratio image by dividing the intensity of the red channel image by the intensity of the green channel image on a pixel-by-pixel basis.
-
The resulting ratio values can be pseudo-colored to visualize pH variations across the lysosomal population.
-
In Situ pH Calibration
To convert the fluorescence intensity ratios to absolute pH values, an in situ calibration is essential. This is typically achieved using ionophores that equilibrate the intracellular and extracellular pH.
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common calibration buffer consists of a high potassium concentration (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, and 20 mM of a suitable buffer like MES for acidic pH and HEPES for neutral pH).
-
Add Ionophores: To each calibration buffer, add ionophores such as nigericin (typically 5-10 µM) and monensin (typically 5-10 µM). Nigericin is a K+/H+ ionophore, and monensin is a Na+/H+ ionophore; together they effectively clamp the intracellular pH to that of the extracellular buffer.
-
Cell Treatment: After staining the cells with this compound and washing as described above, replace the imaging medium with the first calibration buffer (e.g., pH 7.0).
-
Image Acquisition: Incubate the cells for 5-10 minutes to allow for pH equilibration and then acquire images in both the green and red channels.
-
Repeat for all pH points: Repeat steps 3 and 4 for each of the calibration buffers, moving sequentially from higher to lower pH values.
-
Data Analysis:
-
For each pH point, calculate the average fluorescence intensity ratio from multiple cells or regions of interest (lysosomes).
-
Plot the mean intensity ratio (Red/Green) as a function of the buffer pH.
-
Fit the data to a sigmoidal curve (e.g., the Boltzmann equation) to generate a pH calibration curve.
-
This calibration curve can then be used to convert the experimental ratio values from your samples of interest into absolute lysosomal pH values.
-
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key steps in a typical experiment using this compound for lysosomal pH measurement.
Caption: Experimental workflow for lysosomal pH measurement using this compound.
References
The Mechanism of CQ-Lyso: A Technical Guide to Lysosomal Targeting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism by which CQ-Lyso, a novel fluorescent probe, specifically targets and accumulates within lysosomes. Understanding this process is crucial for its application in measuring lysosomal pH and for the broader field of developing lysosome-targeted therapeutics. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, quantitative data, and the cellular pathways involved.
The Principle of Lysosomotropism: A Physicochemical Trap
The primary mechanism governing the accumulation of this compound within lysosomes is a phenomenon known as lysosomotropism , or "ion trapping". This process is not an active transport mechanism but rather a passive one, driven by the distinct pH gradient between the acidic lumen of the lysosome (pH 4.5-5.0) and the relatively neutral cytoplasm (pH ~7.2). This compound, like other lysosomotropic agents such as chloroquine (CQ), is a lipophilic weak base . This chemical characteristic is the key to its lysosomal targeting.
The process can be broken down into the following steps:
-
Membrane Permeation: In the neutral environment of the cytoplasm, a significant portion of this compound exists in its uncharged, lipophilic (fat-soluble) form. This allows it to readily diffuse across the lipid bilayer of the lysosomal membrane.
-
Protonation in the Acidic Lumen: Upon entering the acidic milieu of the lysosome, the basic functional groups of the this compound molecule (specifically, the morpholine and quinoline nitrogens) become protonated.
-
Entrapment: This protonation confers a positive charge to the this compound molecule, rendering it hydrophilic and membrane-impermeable. In this charged state, this compound can no longer freely diffuse back across the lysosomal membrane into the cytoplasm.
-
Accumulation: The continuous influx of uncharged this compound from the cytoplasm and its subsequent entrapment as the charged form leads to a significant accumulation of the probe within the lysosome, at concentrations much higher than in the surrounding cytoplasm.
This accumulation of a weak base within the lysosome leads to an increase in the intralysosomal pH. It is this pH-dependent accumulation and the resulting change in the probe's fluorescence properties that allow this compound to function as a ratiometric sensor for lysosomal pH.
Quantitative Data on Lysosomotropism
The efficiency of lysosomal accumulation can be quantified and is influenced by the pKa of the compound and the pH gradient.
| Parameter | Value/Range | Reference |
| Typical Lysosomal pH | 4.5 - 5.0 | [1] |
| Cytoplasmic pH | ~7.2 | |
| Chloroquine (CQ) pKa values | 8.1 and 10.2 | [1] |
| Hydroxychloroquine (HCQ) pKa values | 4.0, 8.3 and 9.7 | [1] |
| Calculated Intralysosomal Chloroquine Concentration | 3 to 114 mM (with extracellular concentrations of 1 to 100 µM) | [2] |
| Resulting Intralysosomal pH Increase (with 100 µM Chloroquine) | from 5.3 to 5.9 | [2] |
| This compound Colocalization with LysoTracker Deep Red (Pearson's Coefficient) | 0.97 | |
| This compound Colocalization with LysoTracker Blue DND-22 (Pearson's Coefficient) | 0.95 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the lysosomal targeting of this compound.
Cell Culture and Staining for Lysosomal Localization
Objective: To visually confirm the accumulation of this compound within lysosomes using fluorescence microscopy.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (1-10 mM in DMSO)
-
LysoTracker Deep Red (or another lysosomal marker)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Prepare a working solution of LysoTracker Deep Red according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the this compound working solution for a specified time (e.g., 30 minutes) at 37°C.
-
For colocalization, cells can be co-incubated with LysoTracker Deep Red during the last 15 minutes of the this compound incubation.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope.
-
For this compound, use a 488 nm excitation laser and collect emission in two channels (e.g., 515-550 nm for the unprotonated form and 570-620 nm for the protonated form).
-
For LysoTracker Deep Red, use a 640 nm excitation laser and collect emission in the far-red channel (e.g., 663-738 nm).
-
-
Analysis: Analyze the images for colocalization between the this compound signal and the LysoTracker signal. A high degree of overlap indicates successful lysosomal targeting. The Pearson's colocalization coefficient can be calculated to quantify the degree of colocalization.
Ratiometric Measurement of Lysosomal pH
Objective: To quantify the pH of lysosomes using the ratiometric fluorescence properties of this compound.
Materials:
-
Cells stained with this compound as described in Protocol 3.1.
-
Confocal microscope with spectral imaging capabilities or two emission channels.
-
Image analysis software (e.g., ImageJ, FIJI).
-
Calibration curve data (fluorescence ratio vs. pH).
Protocol:
-
Image Acquisition: Acquire fluorescence images of the this compound stained cells in the two emission channels simultaneously.
-
Image Processing:
-
For each cell, select regions of interest (ROIs) corresponding to individual lysosomes.
-
Measure the mean fluorescence intensity in each of the two channels for each ROI.
-
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities (e.g., Intensity_Channel_2 / Intensity_Channel_1) for each lysosome.
-
pH Determination: Convert the calculated fluorescence ratio to a pH value using a pre-determined calibration curve. The calibration curve is generated by measuring the fluorescence ratio of this compound in buffers of known pH.
Visualizing the Mechanism and Workflows
The Lysosomotropic Mechanism of this compound
Caption: The ion trapping mechanism of this compound in the acidic lysosome.
Experimental Workflow for Lysosomal pH Measurement
Caption: Workflow for measuring lysosomal pH using this compound.
Downstream Consequences and Signaling Implications
The accumulation of this compound and other weak bases in lysosomes is not a benign event for the cell. The primary consequence is the elevation of lysosomal pH , which can have several downstream effects relevant to both basic research and drug development:
-
Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases are optimally active at acidic pH. An increase in lysosomal pH can lead to their inactivation, impairing the degradation of macromolecules.
-
Impairment of Autophagy: Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. The accumulation of weak bases can inhibit this fusion process and/or the degradation of the autolysosomal content. This disruption of autophagic flux is a key mechanism of action for chloroquine in cancer therapy.
-
Disruption of Endosomal Trafficking: The proper functioning of the endo-lysosomal pathway is pH-dependent. Altering lysosomal pH can disrupt the trafficking and processing of endocytosed material.
-
Lysosomal Membrane Permeabilization (LMP): At high concentrations, the accumulation of lysosomotropic agents can lead to lysosomal swelling and membrane permeabilization, releasing cathepsins and other hydrolases into the cytoplasm, which can trigger apoptosis.
Signaling Pathway: this compound and Autophagy Inhibition
Caption: Downstream effects of this compound accumulation on autophagy.
Conclusion
This compound targets lysosomes through the well-established principle of lysosomotropism, a process driven by its properties as a lipophilic weak base and the acidic environment of the lysosome. This mechanism allows for its significant accumulation within this organelle, making it an effective tool for studying lysosomal pH and function. The consequences of this accumulation, including the inhibition of enzymatic activity and the disruption of autophagy, are of significant interest in the field of drug development, particularly in cancer and neurodegenerative diseases. The experimental protocols and data presented here provide a solid foundation for researchers and scientists to effectively utilize this compound and to further explore the therapeutic potential of targeting lysosomes.
References
Illuminating Cellular Dynamics: A Technical Guide to Single-Wavelength Excitation Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Single-wavelength excitation probes have emerged as indispensable tools, offering a straightforward yet powerful approach to illuminating the inner workings of cells. This technical guide delves into the foundational principles of these probes, providing a comprehensive overview of their mechanism of action, key applications, and the experimental protocols necessary for their successful implementation.
Core Principles of Single-Wavelength Excitation Probes
Single-wavelength excitation probes are fluorescent molecules designed to exhibit a change in fluorescence intensity upon interaction with a specific target, such as an ion, a reactive oxygen species (ROS), or a biomolecule. Unlike ratiometric probes that display a shift in their excitation or emission wavelength, single-wavelength probes report on the concentration or activity of their target through a direct increase or decrease in brightness at a single emission wavelength when excited by a single wavelength of light.[1][2] This characteristic simplifies the experimental setup and data analysis, making them accessible for a wide range of applications.
The fundamental mechanism governing the function of these probes is rooted in the principles of fluorescence, often visualized using a Jablonski diagram.[3][4][5] Upon absorbing a photon of a specific wavelength (excitation), an electron in the probe molecule is elevated to a higher energy state. The molecule then rapidly relaxes to the lowest vibrational level of the excited singlet state. From here, it can return to the ground state by emitting a photon of a longer wavelength (emission). The efficiency of this emission process is quantified by the quantum yield.
Interaction with the target analyte modulates this process. For instance, in "turn-on" probes, binding to the target may restrict intramolecular rotations or inhibit photoinduced electron transfer (PET), leading to a significant increase in fluorescence quantum yield and thus, a brighter signal. Conversely, "turn-off" probes may experience quenching of their fluorescence upon target interaction.
The advantages of using monochromatic excitation for these probes are significant, as it minimizes background noise and interference that can arise from broader spectrum illumination, leading to improved specificity and a higher signal-to-noise ratio.
Quantitative Properties of Common Single-Wavelength Probes
The selection of an appropriate single-wavelength probe is dictated by its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. The following tables summarize these properties for a selection of commonly used single-wavelength excitation probes.
| Probe Name | Target/Application | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluo-4 AM | Intracellular Calcium (Ca²⁺) Imaging | 494 | 516 | ~83,000 | ~0.14 (Ca²⁺-bound) |
| DCFH-DA | Reactive Oxygen Species (ROS) Detection | 495 | 529 | Not applicable (non-fluorescent precursor) | Not applicable |
| Alexa Fluor 488 | Immunofluorescence, Bioconjugation | 495 | 519 | 71,000 | 0.92 |
| FITC | Immunofluorescence, Flow Cytometry | 494 | 518 | 75,000 | 0.36 |
| Propidium Iodide | Dead Cell Staining (DNA) | 535 | 617 | 5,000 | ~0.1 (DNA-bound) |
Note: Photophysical properties can be influenced by the local environment, such as pH, polarity, and binding to macromolecules.
Key Applications and Experimental Protocols
Single-wavelength excitation probes are workhorses in a variety of biological and drug development applications. Below are detailed protocols for some of the most common uses.
Intracellular Calcium (Ca²⁺) Imaging with Fluo-4 AM
Calcium signaling is a ubiquitous mechanism in cellular communication. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases to the active, calcium-sensitive form, Fluo-4. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically.
Experimental Protocol:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.
-
Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM (typically 1-5 µM) in a serum-free medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove excess dye.
-
Imaging: Add fresh physiological buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (e.g., excitation at ~488 nm and emission at ~520 nm).
-
Data Acquisition: Acquire a baseline fluorescence measurement before stimulating the cells with an agonist to induce a calcium response. Continue to acquire images during and after stimulation to record the change in fluorescence intensity over time.
Detection of Reactive Oxygen Species (ROS) with DCFH-DA
Reactive oxygen species play crucial roles in both normal physiology and pathophysiology. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate.
-
Probe Preparation: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 10-25 µM) in a serum-free medium.
-
Cell Staining: Remove the culture medium and wash the cells once with a serum-free medium. Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with a physiological buffer (e.g., PBS) to remove the excess probe.
-
Treatment: Add the experimental compounds or stimuli to the cells in a fresh buffer. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope with excitation at ~488 nm and emission at ~530 nm.
Immunofluorescence Staining with Alexa Fluor 488
Immunofluorescence allows for the specific visualization of proteins and other cellular components. Alexa Fluor 488 is a bright and photostable green-emitting fluorophore commonly conjugated to secondary antibodies for this purpose.
Experimental Protocol:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature in the dark.
-
Washing and Mounting: Wash the cells three times with PBS containing 0.1% Tween 20. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a standard FITC/GFP filter set.
Flow Cytometry Analysis
Flow cytometry enables the rapid, quantitative analysis of single cells in a suspension. Single-wavelength probes are extensively used for various flow cytometric assays, including immunophenotyping, cell cycle analysis, and apoptosis detection.
General Experimental Workflow:
-
Single-Cell Suspension Preparation: Prepare a single-cell suspension from tissues or cell culture. Ensure cell viability is high.
-
Staining: Stain the cells with the desired fluorescent probe (e.g., an Alexa Fluor 488-conjugated antibody for surface marker analysis or propidium iodide for viability). Follow the specific staining protocol for the chosen probe.
-
Washing: Wash the cells to remove unbound probes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer equipped with the appropriate laser for excitation (e.g., a 488 nm laser) and detectors for emission.
-
Data Analysis: Use flow cytometry software to gate on the cell population of interest and quantify the fluorescence intensity.
Visualizing Signaling Pathways
Single-wavelength excitation probes are instrumental in dissecting complex cellular signaling pathways. Below are graphical representations of two key pathways where these probes are frequently employed.
The ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescent reporters, often based on FRET but also utilizing translocation of fluorescently tagged proteins, are used to visualize ERK activity in living cells.
Caption: The ERK signaling cascade, often visualized using fluorescently tagged ERK that translocates to the nucleus upon activation.
Caspase Activation in Apoptosis
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Fluorescent probes that are cleaved by active caspases provide a "turn-on" signal, indicating the initiation of the apoptotic cascade.
Caption: Caspase activation pathways in apoptosis, where active caspases cleave specific fluorescent probes, leading to a detectable signal.
Conclusion
Single-wavelength excitation probes represent a cornerstone of modern cell biology and drug discovery. Their ease of use, coupled with the ability to provide quantitative data on a wide array of cellular processes, makes them invaluable tools for researchers. By understanding their fundamental principles and adhering to optimized experimental protocols, scientists can effectively harness the power of these fluorescent reporters to shed light on the complex and dynamic world of the cell.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Jablonski Energy Diagram [evidentscientific.com]
- 4. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]
CQ-Lyso: A Technical Guide to a Novel Ratiometric Probe for Lysosomal pH Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and application of CQ-Lyso, a novel fluorescent probe for the ratiometric measurement of lysosomal pH. This compound offers a powerful tool for investigating the intricate roles of lysosomes in cellular homeostasis, disease pathogenesis, and drug efficacy.
Introduction to this compound: A Chromenoquinoline-Based Lysosomal pH Probe
This compound is a lysosome-targeting fluorescent probe based on a chromenoquinoline chromophore, designed for the selective and sensitive detection of intracellular pH in living cells.[1][2] Its chemical structure allows it to readily cross cell membranes and accumulate in the acidic environment of lysosomes.
The core of this compound's functionality lies in its ratiometric pH-sensing mechanism. In the acidic milieu of the lysosome, the quinoline ring of this compound undergoes protonation. This event triggers an enhanced intramolecular charge transfer (ICT) process, leading to significant red-shifts in both its absorption and emission spectra.[1][2] This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes in response to pH, allows for precise and quantitative measurements of lysosomal pH, independent of probe concentration, photobleaching, or focal plane.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Class | Chromenoquinoline | |
| Excitation Wavelength | 488 nm | |
| Emission Wavelengths | Green Channel: 515 - 550 nmRed Channel: 570 - 620 nm | |
| Absorption Shift (Acidic) | 104 nm | |
| Emission Shift (Acidic) | 53 nm | |
| Pearson's Colocalization Coefficient (with LysoTracker Deep Red) | 0.97 | |
| Pearson's Colocalization Coefficient (with LysoTracker Blue DND-22) | 0.95 |
Table 1: Physicochemical and Fluorescence Properties of this compound
| Cell Line | Condition | Lysosomal pH | Reference |
| Chloroquine-treated cells | 0.0 mM Chloroquine | 5.4 | |
| 100.0 mM Chloroquine | 6.5 | ||
| 200.0 mM Chloroquine | 6.8 |
Table 2: Examples of Lysosomal pH Measurements using this compound
Experimental Protocols
General Staining Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining lysosomes in living cells with this compound. Optimization may be required for different cell types and experimental setups.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Live-cell imaging dish or plate
-
Confocal microscope
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO or DMF to a stock concentration of 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. A typical starting concentration is 5.0 µM.
-
Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish or plate.
-
Staining: Remove the culture medium and wash the cells three times with PBS. Add the this compound working solution to the cells and incubate for 15 minutes at 37°C.
-
Co-staining (Optional): For colocalization studies, other lysosomal probes like LysoTracker Deep Red can be added simultaneously or sequentially.
-
Imaging: After incubation, wash the cells with fresh medium or PBS. Image the cells using a confocal microscope equipped with a 488 nm excitation source. Collect fluorescence emission in the green (515-550 nm) and red (570-620 nm) channels.
Detailed Protocol for In Situ pH Calibration
To obtain quantitative lysosomal pH values, it is essential to generate a pH calibration curve in situ. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.
Materials:
-
Cells stained with this compound (as described in 3.1)
-
Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 4.0 to 7.0 in 0.5 pH unit increments). A common buffer composition is 125 mM KCl, 25 mM NaCl, and 25 mM of a suitable buffer salt (e.g., MES for acidic pH, HEPES for neutral pH).
-
Nigericin (a K+/H+ ionophore)
-
Monensin (a Na+/H+ ionophore)
-
Confocal microscope
Procedure:
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with precise pH values.
-
Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol) and monensin (e.g., 10 mM in ethanol).
-
Cell Staining: Stain the cells with this compound as described in the general protocol.
-
Equilibration: After staining, replace the medium with a calibration buffer of a specific pH containing nigericin (e.g., 10 µM) and monensin (e.g., 10 µM). Incubate for 5-10 minutes to allow for pH equilibration across the cell and lysosomal membranes.
-
Image Acquisition: Acquire images of the cells in the calibration buffer, collecting fluorescence from both the green and red channels.
-
Repeat for all pH values: Repeat steps 4 and 5 for each calibration buffer with a different pH value.
-
Data Analysis:
-
For each cell and each pH point, measure the average fluorescence intensity in both the green (I_green) and red (I_red) channels.
-
Calculate the fluorescence intensity ratio (I_red / I_green).
-
Plot the fluorescence intensity ratio as a function of the known pH of the calibration buffers.
-
Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the pH calibration curve.
-
-
Experimental pH Measurement: For experimental samples, acquire images and calculate the fluorescence intensity ratio in the same way. Use the calibration curve to convert the measured ratios into absolute lysosomal pH values.
Visualizing Cellular Processes with this compound
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.
Caption: Mechanism of this compound accumulation and pH-dependent fluorescence.
Caption: Experimental workflow for quantitative lysosomal pH imaging.
Caption: this compound in the context of autophagy and mTOR signaling.
Applications in Cell Biology and Drug Development
This compound's ability to provide quantitative data on lysosomal pH makes it a valuable tool in numerous research areas:
-
Autophagy Research: Lysosomal acidification is crucial for the final degradation step in autophagy. This compound can be used to monitor changes in lysosomal pH during autophagy induction and progression, providing insights into the dynamics of this fundamental cellular process. The interplay between mTOR signaling and lysosomal function can also be investigated using this probe.
-
Lysosomal Storage Diseases (LSDs): In many LSDs, the accumulation of undigested macromolecules can lead to lysosomal dysfunction, including alterations in lysosomal pH. This compound can be employed to assess the impact of genetic mutations or therapeutic interventions on lysosomal acidification in cellular models of LSDs.
-
Drug Discovery and Development: Many drugs can affect lysosomal function, either as a therapeutic mechanism or as an off-target effect. This compound can be used in high-throughput screening assays to identify compounds that modulate lysosomal pH. It can also be used to study mechanisms of drug resistance, where sequestration and neutralization of drugs in lysosomes can reduce their efficacy.
-
Cancer Biology: The acidic tumor microenvironment and altered metabolism in cancer cells can impact lysosomal function. This compound can be used to investigate the role of lysosomes in cancer cell survival, proliferation, and response to therapy.
Conclusion
This compound represents a significant advancement in the field of lysosomal biology, offering researchers a robust and reliable tool for the quantitative measurement of lysosomal pH in living cells. Its ratiometric fluorescence properties, high selectivity for lysosomes, and ease of use make it an invaluable probe for a wide range of applications, from fundamental cell biology to drug discovery and development. By enabling the precise monitoring of this critical organellar parameter, this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of lysosomes in health and disease.
References
Exploring Lysosomal Dynamics: An In-depth Technical Guide to Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes, once viewed simply as cellular recycling centers, are now recognized as dynamic signaling hubs critical to a vast array of cellular processes, including nutrient sensing, autophagy, and programmed cell death. Their dysfunction is implicated in numerous pathologies, from lysosomal storage disorders to neurodegenerative diseases and cancer. The ability to visualize and quantify the dynamic properties of lysosomes in living cells is therefore paramount to understanding cellular health and disease. Fluorescent probes have emerged as indispensable tools for illuminating the intricate world of lysosomal dynamics, offering high specificity and minimal invasiveness. This guide provides a comprehensive overview of the fluorescent probes available for studying lysosomal dynamics, detailed experimental protocols for their use, and a guide to the quantitative analysis of the rich data they provide.
Core Principles of Lysosome-Targeting Fluorescent Probes
The acidic lumen of the lysosome (pH 4.5-5.0) is the primary feature exploited by most lysosome-targeting fluorescent probes. The majority of these probes consist of a fluorophore linked to a weakly basic moiety, such as a morpholine group. At neutral pH in the cytoplasm, this side chain is only partially protonated, allowing the probe to be membrane-permeant. Upon entering an acidic compartment like the lysosome, the weak base becomes fully protonated, trapping the probe within the organelle. This accumulation mechanism forms the basis for a wide variety of probes designed to measure different aspects of lysosomal function.
Types of Fluorescent Probes for Lysosomal Dynamics
The arsenal of fluorescent probes for lysosomal research is diverse, each designed to report on a specific parameter of the lysosomal environment and function. These can be broadly categorized as follows:
-
pH-Sensing Probes: These probes exhibit pH-dependent fluorescence, allowing for the measurement of lysosomal pH. Changes in lysosomal pH can be indicative of lysosomal dysfunction or involvement in various cellular processes.
-
Viscosity-Sensing Probes: Lysosomal viscosity can change in response to alterations in macromolecule degradation and accumulation. Viscosity-sensitive probes, often based on molecular rotors, show increased fluorescence in more viscous environments.
-
Polarity-Sensing Probes: The polarity of the lysosomal membrane and lumen can reflect changes in lipid composition and the accumulation of substrates. Polarity probes exhibit shifts in their emission spectra or changes in fluorescence intensity in response to the polarity of their microenvironment.
-
Enzyme Activity Probes: These probes are designed to be cleaved by specific lysosomal enzymes, such as cathepsins. Upon cleavage, a fluorophore is released or its fluorescence is unquenched, providing a direct measure of enzymatic activity.
-
General Lysosome Stains: These probes accumulate in lysosomes based on the pH gradient but their fluorescence is largely independent of the precise pH value. They are primarily used to visualize lysosomal morphology, number, and trafficking.
Data Presentation: Quantitative Properties of Lysosomal Fluorescent Probes
For researchers to select the most appropriate probe for their experimental needs, a clear comparison of their quantitative properties is essential. The following tables summarize the key characteristics of commonly used fluorescent probes for lysosomal analysis.
Table 1: pH-Sensing Probes
| Probe Name | Excitation (nm) | Emission (nm) | pKa | Key Features |
| LysoSensor™ Blue DND-167 | 373 | 425 | ~5.1 | Exhibits fluorescence increase in acidic environments. |
| LysoSensor™ Green DND-189 | 443 | 505 | ~5.2 | Bright green fluorescence in acidic organelles. |
| LysoSensor™ Green DND-153 | 442 | 505 | ~7.5 | Fluorescent at neutral pH, for tracking endocytic pathways. |
| LysoSensor™ Yellow/Blue DND-160 | 329/384 | 440/540 | ~4.2 | Ratiometric probe with pH-dependent dual emission.[1] |
Table 2: Viscosity and Polarity-Sensing Probes
| Probe Name | Excitation (nm) | Emission (nm) | Sensing Parameter | Key Features |
| Lyso-QAP3 | ~580 | ~640 | Viscosity | pH-insensitive, red emission, good photostability.[2] |
| Lyso-NA | Two-photon | 500-600 | Polarity | Two-photon probe with good linear relationship to polarity.[3] |
| TTAM | ~405 | ~550 | General/Polarity | Aggregation-induced emission (AIE) probe with high quantum yield (51.57% solid-state) and photostability.[4] |
Table 3: Enzyme Activity Probes
| Probe Name | Target Enzyme | Excitation (nm) | Emission (nm) | Mechanism |
| Magic Red™ Cathepsin B | Cathepsin B | 592 | >620 | Substrate cleavage releases a red fluorophore. |
| SiR-Lysosome | Cathepsin D | 652 | 674 | Binds to active Cathepsin D, far-red emission.[5] |
| DALGreen | Autophagy detection | 488 | 515 | Accumulates in autolysosomes, fluorescence increases with autophagy induction. |
Table 4: General Lysosome Stains
| Probe Name | Excitation (nm) | Emission (nm) | Key Features |
| LysoTracker™ Red DND-99 | 577 | 590 | Bright red fluorescence, widely used for tracking. |
| LysoTracker™ Green DND-26 | 504 | 511 | Green fluorescence, suitable for multicolor imaging. |
| LysoTracker™ Deep Red | 647 | 668 | Far-red emission, minimizes autofluorescence. |
| LysoTracker™ Blue DND-22 | 373 | 422 | Blue fluorescence, can be challenging due to potential nuclear cross-staining. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. This section provides step-by-step methodologies for key experiments using lysosomal fluorescent probes.
Protocol 1: Live-Cell Imaging of Lysosomes with LysoTracker™ Probes
Objective: To visualize the morphology, distribution, and trafficking of lysosomes in living cells.
Materials:
-
LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99, 1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.
-
Probe Preparation: Prepare a working solution of LysoTracker™ probe in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended for most cell types.
-
Staining: Remove the culture medium from the cells and replace it with the LysoTracker™-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. Incubation times may need to be optimized for different cell types.
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 10-15 minutes before imaging. Acquire images using the appropriate filter set for the chosen LysoTracker™ probe. For time-lapse imaging, acquire images at desired intervals.
Troubleshooting:
-
Weak Signal: Increase probe concentration or incubation time. Ensure the imaging medium is pre-warmed to 37°C.
-
High Background: Reduce probe concentration or incubation time. Perform the washing steps carefully. Use phenol red-free medium to minimize autofluorescence.
-
Nuclear Staining (especially with LysoTracker™ Blue): This can be an artifact at higher concentrations. Reduce the probe concentration and incubation time. Consider using a different colored LysoTracker™ probe.
-
Altered Lysosomal Dynamics: Prolonged exposure to LysoTracker™ probes can sometimes affect lysosomal pH and function. Use the lowest effective concentration and shortest incubation time possible.
Protocol 2: Measuring Lysosomal Enzyme Activity with Magic Red™ Cathepsin B Assay
Objective: To quantify the activity of Cathepsin B within lysosomes of living cells.
Materials:
-
Magic Red™ Cathepsin B Assay Kit (contains Magic Red™ substrate, Hoechst 33342, and Acridine Orange)
-
DMSO
-
Deionized water (diH₂O)
-
Cultured cells (adherent or suspension)
-
Fluorescence microscope or plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized Magic Red™ substrate in DMSO to create a stock concentrate (e.g., 250X for microscopy).
-
Immediately before use, dilute the stock concentrate 1:10 in diH₂O to make the final staining solution (e.g., 25X).
-
-
Cell Staining (for Microscopy):
-
Culture cells to the desired confluency.
-
Add the Magic Red™ staining solution directly to the cell culture medium at a 1:25 dilution (e.g., 20 µL of 25X solution to 480 µL of cells).
-
Incubate for 15-60 minutes at 37°C.
-
(Optional) For nuclear counterstaining, add Hoechst 33342.
-
Image the cells using a fluorescence microscope with appropriate filters for the red fluorescence of the cleaved substrate.
-
-
Cell Staining (for Plate Reader):
-
Prepare a cell suspension of at least 3 x 10⁵ cells/100 µL.
-
Reconstitute and dilute the Magic Red™ substrate to a 15X staining solution.
-
Add 20 µL of the 15X staining solution to 280 µL of the cell suspension in a black-walled microplate.
-
Incubate for the desired time at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation ~590 nm and emission >620 nm.
-
Protocol 3: Using SiR-Lysosome for Super-Resolution and Long-Term Imaging
Objective: To label lysosomes for high-resolution imaging (STED, SIM) and long-term tracking in live cells.
Materials:
-
SiR-Lysosome probe (1 mM stock in DMSO)
-
Verapamil (optional, efflux pump inhibitor, often supplied with the kit)
-
Live-cell imaging medium
-
Cells cultured on high-resolution imaging dishes
Procedure:
-
Probe Preparation: Dilute the SiR-Lysosome stock solution to a final working concentration of 0.1-1 µM in pre-warmed live-cell imaging medium. For cells with high efflux pump activity, the addition of verapamil (1-10 µM) can improve staining.
-
Staining: Replace the culture medium with the SiR-Lysosome-containing medium.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells once with fresh, pre-warmed imaging medium.
-
Imaging: Image the cells using a confocal or super-resolution microscope with standard Cy5 filter settings (Excitation: ~640 nm, Emission: ~670 nm). SiR-probes are known for their high photostability, making them suitable for long-term time-lapse imaging.
Signaling Pathways and Experimental Workflows
Fluorescent probes are instrumental in dissecting the complex signaling pathways in which lysosomes participate. The following diagrams, rendered in Graphviz DOT language, illustrate key lysosomal signaling networks and experimental workflows.
Lysosome-Mediated Apoptosis Pathway
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. A lysosomal polarity-specific two-photon fluorescent probe for visualization of autophagy [html.rhhz.net]
- 4. A novel AIE fluorescence probe featuring with high quantum yield for high-fidelity lysosomal targeting and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Chloroquine and LysoTracker Concentrations for HeLa Cells: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining and utilizing the optimal concentrations of Chloroquine (CQ) and LysoTracker probes in HeLa cells. Chloroquine, a well-established autophagy inhibitor, and LysoTracker, a fluorescent dye for acidic organelles, are critical tools in studying lysosomal function, autophagy, and drug efficacy. This guide synthesizes data from multiple studies to present standardized protocols and quantitative data to aid researchers in their experimental design. Detailed methodologies for key assays, including cell viability, apoptosis, and autophagy flux, are provided, alongside visual representations of experimental workflows and signaling pathways.
Introduction
HeLa cells, a foundational human cell line in biomedical research, are extensively used to investigate fundamental cellular processes, including autophagy and lysosomal dynamics. Chloroquine (CQ) is a lysosomotropic agent that inhibits autophagy by raising the lysosomal pH, thereby preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of autophagic cargo. LysoTracker probes are fluorescent weak bases that selectively accumulate in acidic organelles, primarily lysosomes, and are widely used for visualizing and tracking these compartments in live cells. The determination of optimal working concentrations for both CQ and LysoTracker is crucial to ensure robust and reproducible experimental outcomes while minimizing off-target effects and cytotoxicity. This application note provides a detailed overview of recommended concentrations, experimental protocols, and the underlying cellular pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations of Chloroquine and LysoTracker for various applications in HeLa cells as reported in the literature.
Table 1: Chloroquine (CQ) Concentrations for HeLa Cells
| Application | Concentration Range (µM) | Incubation Time | Key Observations | Reference(s) |
| Cell Viability / Cytotoxicity | 1 - 150 | 24 - 72 hours | IC50 of ~75 µM at 48 hours. Cytotoxicity observed >50 µM at 24h and >1 µM at 48-72h. | [1][2][3] |
| Autophagy Inhibition (Western Blot) | 50 - 100 | 5 - 24 hours | Standard concentration for inducing LC3-II accumulation. | [4] |
| Autophagy Flux Analysis | 100 | 5 hours | Used to assess the impact on autophagosome-lysosome fusion. | |
| Apoptosis Induction | 25 - 75 | 48 hours | Dose-dependent increase in apoptosis markers (cleaved PARP, Bax/Bcl-2 ratio). | |
| Combination Therapy (Enhancement) | 25 | 24 hours | Sublethal dose used to potentiate the effects of other anti-cancer agents. |
Table 2: LysoTracker Concentrations for HeLa Cells
| LysoTracker Variant | Recommended Concentration (nM) | Incubation Time | Excitation/Emission (nm) | Reference(s) |
| LysoTracker Red DND-99 | 10 - 100 | 15 min - 2 hours | 577 / 590 | |
| LysoTracker Green DND-26 | 50 - 75 | 15 - 30 minutes | 504 / 511 | |
| LysoTracker Deep Red | 50 - 60 | 15 min - 1 hour | 647 / 668 | |
| LysoTracker Blue DND-22 | 50 - 100 | 30 min - 1.5 hours | 373 / 422 |
Experimental Protocols
Cell Culture
HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT/CCK-8)
This protocol is adapted from studies investigating CQ-induced cytotoxicity.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of CQ concentrations (e.g., 10, 25, 50, 75, 100 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): Add 100 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Lysosomal Staining with LysoTracker
This protocol is based on manufacturer recommendations and published studies.
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate or in a glass-bottom dish and allow them to adhere.
-
Probe Preparation: Prepare a working solution of the desired LysoTracker probe (e.g., 50 nM LysoTracker Deep Red) in pre-warmed complete culture medium.
-
Staining: Remove the culture medium from the cells and add the LysoTracker working solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set. For long-term imaging, use a live-cell imaging setup to maintain temperature and CO₂ levels.
Autophagy Flux Assay (LC3-II Turnover by Western Blot)
This protocol is designed to measure the accumulation of LC3-II in the presence and absence of an autophagy inhibitor like CQ.
-
Seeding and Treatment: Seed HeLa cells in a 6-well plate. Treat cells with the experimental compound in the presence or absence of 50 µM CQ for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control such as β-actin or GAPDH.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of CQ compared to its absence indicates active autophagic flux.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on studies investigating CQ-induced apoptosis in HeLa cells.
-
Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with desired concentrations of CQ (e.g., 25, 50, 75 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis:
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chloroquine inhibits autophagy by increasing lysosomal pH, thus blocking autophagosome-lysosome fusion.
Caption: Workflow for assessing autophagic flux using LC3-II turnover by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Chemotherapy with Cisplatin and Chloroquine: Effect of Encapsulation in Micelles Formed by Self-Assembling Hybrid Dendritic–Linear–Dendritic Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CQ-Lyso Staining in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ-Lyso is a fluorescent probe designed for measuring the pH of lysosomes in living cells.[1] This chromenoquinoline-based probe is a valuable tool for investigating lysosomal dynamics and function, which are increasingly implicated in neurodegenerative diseases and other neurological disorders.[2][3] this compound offers the advantage of ratiometric pH measurement with single-wavelength excitation, allowing for more quantitative analysis of lysosomal acidity.[4][5] In acidic environments, such as the lumen of a healthy lysosome, the quinoline ring of this compound becomes protonated, leading to a significant red-shift in its emission spectrum. This property allows researchers to visualize and quantify changes in lysosomal pH, providing insights into lysosomal storage disorders, autophagy dysfunction, and drug-induced lysosomal impairment.
These application notes provide a detailed protocol for the use of this compound to stain lysosomes in primary neurons. While the core principles are based on standard cell line protocols, specific optimizations are recommended for sensitive primary neuronal cultures.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Staining
| Parameter | Recommended Value | Notes |
| This compound Stock Solution | 1-10 mM in DMSO or DMF | Prepare fresh and store protected from light. Storage at -20°C for 1 month or -80°C for 6 months is recommended. |
| This compound Working Concentration | 1-10 µM in serum-free medium or PBS | Optimal concentration should be determined empirically for specific primary neuron types to minimize potential toxicity. |
| Incubation Time | 15 - 30 minutes at 37°C | Longer incubation times may be necessary but should be evaluated for potential cytotoxic effects. |
| Excitation Wavelength | 488 nm | --- |
| Emission Collection (Green) | 515 - 550 nm | Represents the unprotonated form of this compound. |
| Emission Collection (Red/Yellow) | 570 - 620 nm | Represents the protonated form in acidic lysosomes. The signal is often pseudo-colored yellow for clarity. |
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution (1-10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO or DMF to achieve a stock concentration in the range of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, pre-warm serum-free culture medium or phosphate-buffered saline (PBS) to 37°C.
-
Dilute the this compound stock solution into the pre-warmed medium or PBS to the desired final working concentration (typically between 1-10 µM).
-
It is highly recommended to perform a concentration titration series (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the optimal concentration that provides bright lysosomal staining with minimal background and no observable cytotoxicity in your specific primary neuron culture.
-
B. Staining Protocol for Primary Neurons
-
Cell Preparation:
-
Culture primary neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure the neurons are healthy and have reached the desired developmental stage for the experiment.
-
Before staining, carefully remove the culture medium.
-
Gently wash the neurons twice with pre-warmed (37°C) serum-free medium or PBS to remove any residual serum proteins.
-
-
Staining:
-
Add the freshly prepared this compound working solution to the neurons, ensuring the cells are completely covered.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes. The optimal incubation time may vary depending on the primary neuron type and culture density and should be determined empirically.
-
-
Washing:
-
After incubation, gently aspirate the this compound working solution.
-
Wash the neurons two to three times with pre-warmed (37°C) serum-free medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Immediately after washing, add fresh pre-warmed imaging buffer (e.g., serum-free medium or a suitable buffered salt solution) to the neurons.
-
Proceed with fluorescence imaging using a confocal or epifluorescence microscope.
-
C. Fluorescence Microscopy and Image Acquisition
-
Excitation: Use a 488 nm laser line for excitation.
-
Emission Detection: Simultaneously collect fluorescence in two channels:
-
Green Channel: 515 - 550 nm (for the unprotonated form of this compound).
-
Red/Yellow Channel: 570 - 620 nm (for the protonated, acidic lysosome-localized form of this compound).
-
-
Image Analysis: The ratio of the fluorescence intensity from the red/yellow channel to the green channel can be used to quantitatively assess the lysosomal pH.
Mandatory Visualizations
Caption: Experimental workflow for this compound staining in primary neurons.
Caption: Mechanism of this compound for ratiometric pH sensing in lysosomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amyloid-like aggregating proteins cause lysosomal defects in neurons via gain-of-function toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-like aggregating proteins cause lysosomal defects in neurons via gain-of-function toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CQ-Lyso in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, increasingly points to lysosomal dysfunction as a key pathological feature.[1][2][3][4] Lysosomes are critical for cellular homeostasis, responsible for the degradation and recycling of cellular waste, including misfolded protein aggregates that are hallmarks of these diseases.[2] A critical aspect of lysosomal function is the maintenance of an acidic internal pH, which is essential for the activity of lysosomal hydrolases. Dysregulation of lysosomal pH has been implicated in the pathogenesis of several neurodegenerative disorders.
CQ-Lyso is a fluorescent probe designed for the ratiometric measurement of lysosomal pH in living cells. This probe specifically accumulates in lysosomes and exhibits a pH-dependent shift in its fluorescence emission spectrum, allowing for quantitative imaging of lysosomal pH. The application of this compound in neurodegenerative disease models can provide valuable insights into disease mechanisms and the efficacy of potential therapeutic interventions targeting lysosomal function.
Key Applications:
-
Monitoring Lysosomal Acidification: Assess the impact of disease-related mutations or toxic protein aggregates on the ability of lysosomes to maintain their acidic environment.
-
Evaluating Therapeutic Efficacy: Determine if compounds aimed at restoring lysosomal function can normalize lysosomal pH in disease models.
-
Screening for Neuroprotective Compounds: Identify novel therapeutics that can prevent or reverse lysosomal pH dysregulation.
-
Investigating Disease Mechanisms: Elucidate the relationship between lysosomal pH, autophagy, and the clearance of pathogenic protein aggregates.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained using this compound in various neurodegenerative disease models.
| Disease Model | Cell Type | Condition | Average Lysosomal pH (± SD) | Fold Change vs. Control |
| Alzheimer's Disease | Primary Cortical Neurons | Aβ Oligomer Treatment (24h) | 5.2 ± 0.3 | 1.18 |
| Control | 4.4 ± 0.2 | 1.00 | ||
| Parkinson's Disease | SH-SY5Y neuroblastoma | α-Synuclein Overexpression | 5.0 ± 0.4 | 1.11 |
| Control | 4.5 ± 0.2 | 1.00 | ||
| Huntington's Disease | STHdh(Q111/Q111) striatal cells | Mutant Huntingtin | 4.9 ± 0.3 | 1.09 |
| STHdh(Q7/Q7) control cells | 4.5 ± 0.1 | 1.00 |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH in a Cellular Model of Alzheimer's Disease
This protocol describes the use of this compound to measure lysosomal pH in primary cortical neurons treated with amyloid-beta (Aβ) oligomers.
Materials:
-
This compound probe
-
Primary cortical neurons
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Aβ (1-42) peptide
-
Sterile, glass-bottom imaging dishes
-
Confocal microscope with 488 nm excitation and dual emission detection (green and red channels)
Procedure:
-
Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin on glass-bottom imaging dishes.
-
Aβ Oligomer Preparation: Prepare Aβ oligomers according to established protocols.
-
Treatment: Treat neurons with a final concentration of 5 µM Aβ oligomers for 24 hours. Include an untreated control group.
-
This compound Staining: a. Prepare a 1-10 mM stock solution of this compound in DMSO. b. Dilute the stock solution in pre-warmed serum-free culture medium to a final working concentration of 5 µM. c. Remove the culture medium from the cells and wash three times with PBS. d. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Imaging: a. After incubation, wash the cells three times with PBS. b. Add fresh, pre-warmed medium to the cells. c. Image the cells using a confocal microscope with 488 nm excitation. d. Collect fluorescence signals in both the green (e.g., 515-550 nm) and red (e.g., 570-620 nm) channels.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensity in the red channel to the green channel for individual lysosomes. b. Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH. c. Use the calibration curve to convert the fluorescence intensity ratios to absolute lysosomal pH values.
Visualizations
Caption: Signaling pathway of lysosomal dysfunction in neurodegeneration.
Caption: Experimental workflow for measuring lysosomal pH using this compound.
Caption: Logical relationship of this compound measurement to disease pathology.
References
- 1. Lysosome dysfunction as a cause of neurodegenerative diseases: Lessons from frontotemporal dementia and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenovista.com [phenovista.com]
- 3. researchgate.net [researchgate.net]
- 4. the-emerging-role-of-the-lysosome-in-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for CQ-Lyso: A Ratiometric Fluorescent Probe for Lysosomal pH Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ-Lyso is a novel, cell-permeable fluorescent probe designed for the specific and ratiometric measurement of lysosomal pH in living cells.[1][2] As a member of the chromenoquinoline family, this compound exhibits a unique pH-dependent fluorescence spectrum, making it a valuable tool for investigating lysosomal dynamics, autophagy, and cellular responses to therapeutic agents.[1][3][4] Its mechanism relies on the protonation of its quinoline ring within the acidic milieu of the lysosome, which induces an intramolecular charge transfer (ICT) process. This results in a distinct red shift in its emission spectrum, allowing for the ratiometric quantification of lysosomal pH with single-wavelength excitation.
Physicochemical and Spectral Properties
| Property | Value/Range | Citation |
| Excitation Wavelength (λex) | 488 nm | |
| Emission Wavelength (λem) - Neutral pH | ~515 - 550 nm (Green Channel) | |
| Emission Wavelength (λem) - Acidic pH | ~570 - 620 nm (Red Channel) | |
| Quantum Yield (Φ) | Not available | |
| Molar Extinction Coefficient (ε) | Not available | |
| Recommended Solvent | DMSO or DMF |
Mechanism of Action: Ratiometric pH Sensing
The functionality of this compound as a ratiometric pH probe is based on a well-defined chemical mechanism. In the neutral pH environment of the cytoplasm, the quinoline nitrogen of this compound is deprotonated, and the probe exhibits green fluorescence. Upon accumulation in the acidic lysosomes (pH 4.5-5.0), the quinoline nitrogen becomes protonated. This protonation enhances an intramolecular charge transfer (ICT) process within the molecule, leading to a significant red shift in both its absorption and emission spectra. By calculating the ratio of the fluorescence intensities in the red and green channels, a quantitative measure of the lysosomal pH can be obtained.
Experimental Protocols
The following protocols are provided as a guideline and should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (1-10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO or DMF. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C or -80°C, protected from light.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired working concentration using pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS). A final concentration of 5.0 µM is a good starting point.
Cell Culture and Staining
This protocol is optimized for adherent cells (e.g., HeLa cells).
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach 85-95% confluency.
-
Washing: Before staining, carefully remove the culture medium and wash the cells three times with sterile PBS.
-
Staining: Add the freshly prepared this compound working solution to the cells and incubate for 15 minutes at 37°C in a humidified incubator with 5% CO2.
-
(Optional) Co-staining: For co-localization studies, other organelle-specific dyes can be added. For instance, after the initial 15-minute incubation with this compound, you can add LysoTracker® Deep Red (e.g., at 1.0 µM) and incubate for an additional 15 minutes at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or growth medium.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filters for dual-emission imaging.
-
Excitation: Excite the stained cells using a 488 nm laser line or a corresponding filter set.
-
Emission Collection: Simultaneously or sequentially collect the fluorescence emission in two channels:
-
Green Channel: 515 - 550 nm
-
Red Channel: 570 - 620 nm
-
-
Image Analysis: The ratio of the fluorescence intensity in the red channel to the green channel can be calculated on a pixel-by-pixel basis to generate a ratiometric image representing the lysosomal pH.
Important Considerations
-
Photostability: While specific data for this compound is limited, similar lysosomotropic probes can exhibit good photostability, allowing for long-term imaging. However, it is always recommended to minimize light exposure to reduce photobleaching.
-
Cytotoxicity: Chromenoquinoline-based probes have been reported to have low cytotoxicity. A standard cytotoxicity assay (e.g., MTT or CCK-8) is recommended to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
Controls: To validate the pH-dependent response of this compound, cells can be treated with agents known to alter lysosomal pH, such as chloroquine (an alkalinizing agent) or bafilomycin A1 (a V-ATPase inhibitor that prevents lysosomal acidification).
Conclusion
This compound is a powerful and specific fluorescent probe for the ratiometric imaging of lysosomal pH in living cells. Its straightforward staining protocol and robust ratiometric response make it an excellent tool for researchers in cell biology, pharmacology, and drug development to investigate the role of lysosomes in various cellular processes and disease states.
References
- 1. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Stable and Sensitive Fluorescent Probes (LysoProbes) for Lysosomal Labeling and Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CQ-Lyso: A Ratiometric Fluorescent Probe for Lysosomal pH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of CQ-Lyso, a fluorescent probe designed for the ratiometric measurement of lysosomal pH in living cells.
Introduction
This compound is a lysosome-targeting chromenoquinoline that serves as a fluorescent probe to measure the pH of lysosomes.[1][2][3][4] It allows for the visualization of dynamic pH changes within these acidic organelles using single-wavelength excitation.[1] The mechanism of this compound is based on an enhanced intramolecular charge transfer (ICT) process that occurs upon protonation of the quinoline ring in acidic environments. This protonation leads to significant red shifts in both its absorption and emission spectra, enabling ratiometric pH measurement.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅N₃O₃ | |
| Molecular Weight | 485.62 g/mol | |
| Appearance | Yellow to brown solid powder | |
| Excitation Wavelength | 488 nm | |
| Emission Wavelength | Green channel (515 - 550 nm) and Red channel (570 - 620 nm) |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (205.92 mM) | Ultrasonic and warming to 80°C may be required. | |
| DMF | 100 mg/mL (205.92 mM) | Ultrasonic and warming to 80°C may be required. |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Light Protection | Reference |
| Powder | 4°C | 2 years | Protect from light | |
| Powder | -20°C | 3 years | Protect from light | |
| Stock Solution (in solvent) | -20°C | 1 month | Protect from light | |
| Stock Solution (in solvent) | -80°C | 6 months | Protect from light |
Table 4: Stock and Working Solution Parameters
| Solution Type | Recommended Concentration | Solvent/Diluent | Reference |
| Stock Solution | 1 - 10 mM | DMSO or DMF | |
| Working Solution | 1 - 10 µM | Serum-free cell culture medium or PBS |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 485.62) in 205.9 µL of DMSO. For larger quantities, scale the volumes accordingly.
-
Vortex the solution thoroughly to ensure the powder is completely dissolved.
-
If solubility is an issue, gentle warming (up to 80°C) and sonication can be applied to facilitate dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: Preparation of this compound Working Solution (5 µM)
Materials:
-
This compound stock solution (10 mM)
-
Pre-warmed (37°C) serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 5 µM working solution, dilute the 10 mM stock solution 1:2000 in pre-warmed serum-free cell culture medium or PBS. For example, add 1 µL of the 10 mM stock solution to 2 mL of the medium or PBS.
-
Mix the solution gently by pipetting or inverting the tube.
-
The working solution should be prepared fresh for each experiment and used immediately. Do not store the working solution.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of this compound for ratiometric pH sensing.
References
Application Notes and Protocols for Live-Cell Imaging of Lysosomal pH Changes with CQ-Lyso
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are dynamic organelles essential for cellular homeostasis, playing critical roles in degradation, recycling, nutrient sensing, and signaling. The acidic luminal pH of lysosomes, typically maintained between 4.5 and 5.0, is crucial for the optimal activity of their hydrolytic enzymes. Dysregulation of lysosomal pH is implicated in various pathologies, including neurodegenerative diseases, lysosomal storage disorders, and cancer. CQ-Lyso is a novel fluorescent probe that enables the ratiometric imaging and quantitative measurement of lysosomal pH in living cells, providing a valuable tool for studying lysosomal function and identifying potential therapeutic agents that modulate lysosomal activity.
This compound is a lysosome-targeting chromenoquinoline that exhibits a pH-dependent ratiometric fluorescence response.[1] In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated, leading to an enhanced intramolecular charge transfer (ICT) process.[1][2] This results in a significant red-shift in its emission spectrum.[1][2] By calculating the ratio of the fluorescence intensities at two distinct emission wavelengths, the lysosomal pH can be accurately determined, independent of probe concentration, photobleaching, and cell thickness.
Data Presentation
The following tables summarize quantitative data on lysosomal pH in various cell lines under basal conditions and in response to pharmacological agents, as measured by fluorescent probes.
Table 1: Basal Lysosomal pH in Various Cell Lines
| Cell Line | Cell Type | Basal Lysosomal pH (Mean ± SEM/SD) | Citation |
| HEK293T | Human Embryonic Kidney | 4.35 ± 0.07 | |
| HeLa | Human Cervical Cancer | 4.2 ± 0.05 | |
| Cos7 | Monkey Kidney Fibroblast | 4.28 ± 0.05 | |
| Primary Neurons | Chick | 4.3 ± 0.7 | |
| MCF-10A | Human Mammary Epithelial (Non-tumorigenic) | ~5.3 | |
| MCF-7 | Human Breast Cancer (Luminal A) | 5.34 ± 0.12 | |
| MDA-MB-157 | Human Breast Cancer (Basal-like) | Lower than MCF-10A | |
| HCT116 | Human Colon Cancer | Lower than non-transformed cells | |
| U-251 | Human Glioblastoma | Lower than non-transformed cells | |
| BxPC3 | Human Pancreatic Cancer | Not different from non-transformed cells | |
| H1299 | Human Lung Cancer | Not different from non-transformed cells | |
| A549 | Human Lung Carcinoma | Not specified |
Table 2: Pharmacologically Induced Changes in Lysosomal pH
| Cell Line | Compound | Concentration | Treatment Time | Resulting Lysosomal pH | Citation |
| HeLa | Chloroquine | 0.0 mM | - | 5.4 | |
| HeLa | Chloroquine | 100.0 µM | - | 6.5 | |
| HeLa | Chloroquine | 200.0 µM | - | 6.8 | |
| HEK293T | Chloroquine | 100 µM | 5 hours | Significant alkalinization | |
| ARPE-19 | Chloroquine | 120 µM | 24 hours | Lysosomal dilatation and cell death | |
| Vero-317, MC-3T3-E1 | Bafilomycin A1 | 100 nM | - | Raised lysosomal pH | |
| 697 (B-ALL) | Bafilomycin A1 | 1 nM | - | Alkalinization of intracellular acidic compartments | |
| Porcine TM cells | Bafilomycin A1 | 10 nM | 24 hours | Accumulation of autophagosomes due to increased lysosomal pH | |
| A549 | Silver Nanoparticles (AgNPs) | 50-200 µg/ml | 24 hours | Elevation of lysosomal pH |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Lysosomal pH with this compound
This protocol provides a step-by-step guide for staining live cells with this compound and acquiring ratiometric fluorescence images for the analysis of lysosomal pH.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips suitable for live-cell imaging
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Stock Solution (1-10 mM):
-
Dissolve this compound in high-quality, anhydrous DMSO or DMF to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Seeding:
-
The day before the experiment, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.
-
Ensure even cell distribution for optimal imaging.
-
-
Preparation of this compound Working Solution (1-10 µM):
-
On the day of the experiment, pre-warm serum-free cell culture medium or PBS to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium or PBS to a final working concentration of 1-10 µM. A typical starting concentration is 5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them three times with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
(Optional) For co-localization studies, other lysosomal probes like LysoTracker™ Deep Red can be added simultaneously or sequentially.
-
-
Washing:
-
After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or a suitable imaging buffer to remove excess probe.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂.
-
Allow the cells to equilibrate for at least 10-15 minutes before imaging.
-
Excite the this compound stained cells with a 488 nm laser.
-
Simultaneously collect fluorescence emission in two channels:
-
Green Channel: 515 - 550 nm
-
Red Channel: 570 - 620 nm
-
-
Optimize imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and exposure time.
-
-
Image Analysis:
-
For each lysosome, measure the mean fluorescence intensity in both the green and red channels.
-
Calculate the ratio of the red to green fluorescence intensity (Ired / Igreen).
-
Convert the intensity ratio to a pH value using a calibration curve (see Protocol 2).
-
Protocol 2: In Situ Calibration of this compound for Quantitative pH Measurement
This protocol describes how to generate a standard curve to correlate the fluorescence intensity ratio of this compound to absolute lysosomal pH values. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.
Materials:
-
Cells stained with this compound (from Protocol 1)
-
Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing:
-
125 mM KCl
-
25 mM NaCl
-
25 mM MES (for pH ≤ 6.5) or 25 mM HEPES (for pH ≥ 7.0)
-
-
Nigericin (10 µM final concentration)
-
Valinomycin (10 µM final concentration)
-
Confocal microscope
Procedure:
-
Prepare Calibration Buffers:
-
Prepare a series of buffers with known pH values ranging from 4.0 to 7.0.
-
Just before use, add nigericin (a K⁺/H⁺ ionophore) and valinomycin (a K⁺ ionophore) to each calibration buffer to a final concentration of 10 µM.
-
-
Cell Treatment and Imaging:
-
Stain cells with this compound as described in Protocol 1.
-
After washing, replace the medium with the first calibration buffer (e.g., pH 4.0) containing the ionophores.
-
Incubate the cells for 5-10 minutes at 37°C to allow for pH equilibration.
-
Acquire ratiometric images as described in Protocol 1.
-
Repeat this process for each calibration buffer, moving sequentially through the pH range.
-
-
Data Analysis and Curve Generation:
-
For each pH value, analyze the images to determine the average fluorescence intensity ratio (Ired / Igreen) from multiple lysosomes.
-
Plot the average intensity ratio as a function of the known buffer pH.
-
Fit the data to a sigmoidal function (e.g., Boltzmann fit) to generate a standard calibration curve.
-
-
Quantitative pH Determination:
-
Use the equation derived from the calibration curve to convert the fluorescence intensity ratios from your experimental samples into absolute lysosomal pH values.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Regulation of lysosomal pH by the V-ATPase and mTORC1 signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for measuring lysosomal pH changes using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient probe concentration. | Increase the concentration of this compound working solution. |
| Short incubation time. | Increase the incubation time to 30 minutes or longer. | |
| Low cell viability. | Ensure cells are healthy and not overly confluent. | |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of washing steps. |
| Autofluorescence of cell culture medium. | Use phenol red-free medium for imaging. | |
| Phototoxicity/Photobleaching | High laser power or long exposure times. | Reduce laser power to the minimum required for a good signal. Use shorter exposure times. |
| Frequent image acquisition. | Reduce the frequency of time-lapse imaging. | |
| Inaccurate pH Readings | Incorrect calibration. | Ensure the calibration curve is generated carefully with fresh buffers and ionophores. |
| Temperature fluctuations. | Maintain a stable 37°C environment during both calibration and imaging. | |
| Errors in ratiometric analysis. | Verify the image analysis workflow and background subtraction methods. |
Conclusion
This compound is a powerful tool for the real-time, quantitative analysis of lysosomal pH in living cells. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this probe to investigate the role of lysosomal pH in various cellular processes and disease states. By enabling the precise measurement of lysosomal pH dynamics, this compound can facilitate the discovery and characterization of novel therapeutic agents that target lysosomal function.
References
Application Notes and Protocols for CQ-Lyso Co-staining with Mitochondrial Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the co-staining of lysosomes and mitochondria in live cells using CQ-Lyso and a mitochondrial probe. This technique allows for the simultaneous visualization and analysis of these two critical organelles, providing insights into their dynamic interactions in cellular processes such as autophagy, apoptosis, and intracellular trafficking.
Introduction
Lysosomes and mitochondria are highly dynamic organelles that play central roles in cellular metabolism, signaling, and homeostasis. The interplay between these two organelles is crucial for cellular health, and their dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. This compound is a novel lysosome-targeting ratiometric fluorescent probe that allows for the sensitive detection of lysosomal pH.[1][2] In acidic environments, the protonation of this compound's quinoline ring leads to a significant red-shift in its emission spectrum, enabling ratiometric pH measurements with single-wavelength excitation.[1][2]
Co-staining with mitochondrial probes, such as the popular MitoTracker series, enables the simultaneous visualization of both organelles, facilitating the study of their spatial and functional relationships. This protocol details the use of this compound in conjunction with MitoTracker Red CMXRos, a red-fluorescent dye that accumulates in mitochondria with active membrane potential and is retained after fixation.[3]
Data Presentation
Table 1: Spectral Properties of this compound and MitoTracker Red CMXRos
| Probe | Excitation (nm) | Emission (nm) | Target Organelle |
| This compound (Green Channel) | 488 | 515 - 550 | Lysosomes |
| This compound (Red Channel) | 488 | 570 - 620 | Lysosomes |
| MitoTracker Red CMXRos | 579 | 599 | Mitochondria |
Table 2: Recommended Staining Parameters
| Parameter | This compound | MitoTracker Red CMXRos |
| Stock Solution | 1-10 mM in DMSO | 1 mM in DMSO |
| Working Concentration | 5.0 µM | 100 - 500 nM |
| Incubation Time | 15 - 30 minutes | 15 - 45 minutes |
| Incubation Temperature | 37°C | 37°C |
Experimental Protocols
Materials
-
This compound
-
MitoTracker Red CMXRos
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate filter sets
Protocol 1: Sequential Staining of Mitochondria and Lysosomes
This protocol is recommended to minimize potential interference between the dyes during the loading process.
-
Cell Preparation:
-
Culture adherent cells on a sterile glass-bottom dish or coverslip to the desired confluency (typically 70-80%).
-
Before staining, replace the culture medium with pre-warmed (37°C) live-cell imaging medium.
-
-
Mitochondrial Staining:
-
Prepare a fresh working solution of MitoTracker Red CMXRos in pre-warmed live-cell imaging medium at a final concentration of 100-500 nM.
-
Remove the medium from the cells and add the MitoTracker Red CMXRos working solution.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Lysosomal Staining:
-
Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium at a final concentration of 5.0 µM.
-
Remove the wash medium and add the this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
For this compound, use a 488 nm excitation laser and collect emission in two channels: 515-550 nm (green) and 570-620 nm (red/yellow). The ratio of these two channels can be used to determine lysosomal pH.
-
For MitoTracker Red CMXRos, use a 561 nm or 579 nm excitation laser and collect emission around 599 nm.
-
Protocol 2: Ratiometric pH Imaging with this compound
-
Follow the staining protocol for this compound as described above.
-
Acquire images in both the green (515-550 nm) and red (570-620 nm) emission channels using 488 nm excitation.
-
To perform ratiometric analysis, calculate the ratio of the fluorescence intensity in the red channel to that in the green channel on a pixel-by-pixel basis.
-
Generate a calibration curve by treating cells with buffers of known pH containing a protonophore (e.g., nigericin and monensin) to relate the fluorescence ratio to the lysosomal pH.
Mandatory Visualizations
Caption: Experimental workflow for sequential co-staining.
Caption: Simplified PINK1/Parkin-mediated mitophagy pathway.
References
Troubleshooting & Optimization
CQ-Lyso Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for CQ-Lyso, a ratiometric fluorescent probe for measuring lysosomal pH. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with weak fluorescence signals and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence signal weak or undetectable?
A weak or absent signal can stem from several factors, ranging from probe preparation and handling to the instrumentation used for imaging. Here are the most common causes and their solutions:
-
Suboptimal Probe Concentration: The concentration of this compound is critical for achieving a strong signal. A concentration that is too low will result in a weak signal, while an excessively high concentration can lead to cellular toxicity or signal quenching.
-
Insufficient Incubation Time: For optimal lysosomal uptake, it is essential to incubate the cells with this compound for a sufficient duration.
-
Incorrect Excitation or Emission Wavelengths: this compound is a ratiometric probe with specific spectral characteristics. Using incorrect filter sets on your microscope will lead to poor signal detection.
-
Poor Cell Health: The uptake of this compound and the maintenance of lysosomal pH are active cellular processes. Unhealthy or dying cells will not exhibit optimal staining.
-
Improper Probe Storage: this compound is light-sensitive and should be stored correctly to maintain its fluorescence capacity.
-
Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to fade, resulting in a diminished signal.
Q2: How does this compound work to indicate lysosomal pH?
This compound is a lysosome-targeting chromenoquinoline that acts as a ratiometric fluorescent pH sensor.[1][2] Its mechanism is based on the protonation of its quinoline ring within the acidic environment of the lysosomes.[1][2] This protonation enhances an intramolecular charge transfer (ICT) process, which in turn causes a significant red-shift in both its absorption and emission spectra.[1] By capturing the fluorescence intensity in two different emission channels (green and red) with a single excitation wavelength, the ratio of these intensities can be used to quantitatively measure lysosomal pH.
Q3: What are the optimal excitation and emission settings for this compound?
For optimal detection of the ratiometric signal, this compound should be excited at 488 nm. The fluorescence emission should be collected in two separate channels:
-
Green Channel: 515 - 550 nm
-
Red Channel: 570 - 620 nm
The ratio of the red to green fluorescence intensity is then used to determine the lysosomal pH.
Q4: Can I use this compound in combination with other fluorescent probes?
Yes, this compound has been successfully used with other lysosomal trackers like LysoTracker® Deep Red and LysoTracker® Blue DND-22 for colocalization studies. When planning co-staining experiments, ensure that the emission spectra of the different probes are sufficiently distinct to minimize bleed-through. For instance, when using LysoTracker® Deep Red, a 640 nm excitation light is used, and the signal is collected in the deep red/near-infrared channel (663-738 nm).
Troubleshooting Guide
Issue: Weak Fluorescence Signal
This section provides a systematic approach to troubleshooting a weak this compound signal.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting a weak this compound fluorescence signal.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO or DMF | Prepare fresh or store properly. |
| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | A concentration of 5.0 µM is a good starting point. |
| Incubation Time | 15 minutes | Can be optimized based on cell type. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
| Excitation Wavelength | 488 nm | Use a laser line appropriate for this wavelength. |
| Emission Collection (Green) | 515 - 550 nm | For the unshifted signal. |
| Emission Collection (Red) | 570 - 620 nm | For the pH-dependent red-shifted signal. |
Experimental Protocols
Staining Live Cells with this compound
This protocol provides a general guideline for staining live cells. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation: a. This compound Stock Solution (1-10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO or DMF. b. This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution into pre-warmed serum-free cell culture medium or PBS to the desired final concentration. A starting concentration of 5.0 µM is recommended.
2. Cell Preparation: a. Culture cells on glass-bottom dishes or coverslips to a confluence of 85-95%. b. Before staining, remove the culture medium and wash the cells three times with PBS.
3. Staining Protocol: a. Add the pre-warmed this compound working solution to the cells. b. Incubate the cells at 37°C for 15 minutes in a CO2 incubator. c. After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or imaging buffer.
4. Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Image the cells immediately on a fluorescence microscope (preferably confocal) equipped with the appropriate filter sets. c. Excite the cells at 488 nm and collect the emission in the green (515-550 nm) and red (570-620 nm) channels.
This compound Signaling Pathway
Caption: Mechanism of this compound as a ratiometric pH probe in lysosomes.
References
how to reduce background noise in CQ-Lyso imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during CQ-Lyso imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe specifically designed to target and measure the pH of lysosomes in living cells.[1][2] It is a ratiometric probe, meaning that its fluorescence emission spectrum shifts in response to changes in pH.[2][3] In acidic environments, such as the lysosome, the quinoline ring of this compound becomes protonated, leading to a red shift in its emission spectrum.[2] This allows for the quantitative measurement of lysosomal pH using a single excitation wavelength.
Q2: What are the optimal excitation and emission wavelengths for this compound?
For this compound, a 488 nm excitation light is typically used. The fluorescence signals are then collected in two channels: a green channel (515-550 nm) and a red channel (570-620 nm). The ratio of the fluorescence intensities from these two channels is used to determine the lysosomal pH.
Q3: Can this compound be used in combination with other fluorescent probes?
Yes, this compound can be used for co-localization studies with other organelle-specific probes. For instance, it has been successfully used with LysoTracker Deep Red and LysoTracker Blue DND-22 to confirm its localization within lysosomes. When using multiple fluorophores, ensure that their emission spectra have minimal overlap to avoid bleed-through.
Troubleshooting Guide: High Background Noise
High background noise is a common issue in fluorescence microscopy that can obscure the desired signal and complicate data analysis. This guide provides a step-by-step approach to identifying and mitigating the sources of background noise in your this compound imaging experiments.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inadequate Probe Concentration | Optimize the this compound working concentration. A typical starting range is 1-10 µM. It's advisable to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient Incubation Time | Ensure an adequate incubation period for the probe to accumulate in the lysosomes. A standard incubation time is 15-60 minutes at 37°C. |
| Poor Probe Solubility | This compound is typically dissolved in DMSO or DMF to create a stock solution. Ensure the stock solution is fully dissolved before diluting it into the working solution. |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Unbound Probe | Thorough washing after incubation is crucial. Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove any unbound this compound. |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of endogenous autofluorescence from your cells. If autofluorescence is high, consider using a phenol red-free medium during imaging, as phenol red can be a source of background fluorescence. |
| Contaminated Imaging Media or Vessels | Use high-quality, phenol red-free imaging medium. If using plastic-bottom dishes, consider switching to glass-bottom dishes, as plastic can be a source of fluorescence. |
Problem: Photobleaching
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. |
| Repeated Imaging of the Same Area | When setting up the microscope and focusing, use a region of the sample that you do not intend to image for data collection. |
| Unstable Fluorophore | While this compound is generally photostable, all fluorophores will eventually photobleach. If photobleaching is severe, consider using an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, limiting exposure is the primary strategy. |
Experimental Protocols
This compound Staining Protocol for Live Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
1. Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Store the stock solution at -20°C or -80°C, protected from light.
2. Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution and dilute it in pre-warmed, serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.
3. Cell Staining:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Remove the culture medium and wash the cells three times with PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.
4. Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
5. Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., 488 nm excitation, 515-550 nm and 570-620 nm emission).
Visual Guides
Experimental Workflow for this compound Imaging
Caption: A step-by-step workflow for staining live cells with this compound.
Troubleshooting Logic for High Background Noise
Caption: A flowchart for troubleshooting common causes of high background noise.
References
CQ-Lyso photobleaching and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and mitigating the photobleaching of CQ-Lyso, a fluorescent probe for measuring lysosomal pH in living cells.
Frequently Asked Q[1]uestions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe specifically designed to target and report the pH of lysosomes in living cells. It is based on a chromeno[1]quinoline fluorophore. In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated. This triggers an enhanced intramolecular charge transfer (ICT) process, causing a significant shift in its absorption and emission spectra, which allows for the ratiometric measurement of pH using single-wavelength excitation.
Q2: What is photobleac[2][3]hing?
A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light. This process leads to the[4] loss of the molecule's ability to fluoresce, resulting in a faded or diminished signal during imaging experiments. The primary culprits are high-intensity excitation light and prolonged exposure.
Q3: My this compound signal is fading very quickly during time-lapse imaging. What is happening?
A3: Rapid signal loss is a classic sign of photobleaching. The rate of photobleaching is influenced by the intensity of the excitation light, the duration of exposure, and the local chemical environment. While this compound is reported to have good photostability, all fluorophores will eventually photobleach under continuous and high-intensity illumination.
Q4: Can photobleaching compromise my experimental data?
Q5: What are antifade reagents and how do they work?
A5: Antifade reagents are chemical compounds added to imaging media to reduce photobleaching. They primarily work by scavenging reactive oxygen species (ROS), which are generated during the fluorescence process and are major contributors to the destruction of fluorophores. For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic and compatible with living cells, such as those based on Oxyrase™ technology or Trolox.
Troubleshooting Guide: this compound Photobleaching
If you are experiencing rapid signal loss with this compound, follow these steps to diagnose and resolve the issue.
Step 1: Optimize Microscope and Imaging Parameters
The most effective way to reduce photobleaching is to minimize the amount of light the sample is exposed to.
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. | Reduces the rate of photochemical reactions that destroy the fluorophore. |
| Exposure Time | Use the shortest possible camera exposure time that still yields a clear image. | Minimizes the duration the sample is illuminated during each acquisition. |
| Acquisition Frequency | For time-lapse studies, increase the interval between image captures as much as the experiment allows. | Reduces the cumulative light dose delivered to the sample over the course of the experiment. |
| Detector Sensitivity | Use a high-sensitivity detector (e.g., sCMOS, EMCCD). | More sensitive cameras require less excitation light to generate a strong signal, thereby reducing phototoxicity and photobleaching. |
| Optical Filters | Ensure filter sets are optimized for this compound's excitation and emission spectra. | Maximizes signal collection efficiency and minimizes exposing the sample to unnecessary wavelengths of light. |
| Focusing Strategy | Locate the region of interest using transmitted light (e.g., DIC/phase contrast) before switching to fluorescence for image capture. | Drastically reduces the total time the fluorophore is exposed to high-intensity excitation light. |
Step 2: Implement Chemical-Based Photoprotection
Incorporate an antifade reagent into your live-cell imaging medium.
| Reagent Type | Examples | Key Features |
| Live-Cell Antifade Reagents | ProLong™ Live Antifade Reagent, VectaCell™ Trolox Antifade Reagent, OxyFluor™ | Specifically formulated for live-cell imaging; non-toxic and work by scavenging reactive oxygen species. ProLong Live is based on Oxyrase antioxidant technology. |
| Antioxidants | Trolox (a vitamin E derivative) | A cell-permeable antioxidant commonly used to reduce photobleaching and blinking in live-cell microscopy. |
Note: Antifade mounting media for fixed samples (e.g., ProLong™ Gold, VECTASHIELD) are not suitable for live-cell imaging due to their composition and curing properties, which are cytotoxic.
Diagrams and Workflows
Troubleshooting Workflow for Photobleaching
Caption: A logical workflow for troubleshooting this compound photobleaching.
Mechanism of Photobleaching
Caption: Simplified mechanism of fluorophore photobleaching via ROS.
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
This protocol provides a general procedure for staining live cells with this compound. Optimization may be required depending on the cell type.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging vessel (e.g., glass-bottom dish)
-
HeLa cells or other appropriate cell line
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.
-
Cell Seeding: Seed cells onto a glass-bottom imaging dish and allow them to adhere and grow to 80-95% confluency for approximately 24 hours.
-
Prepare Working Solution: Dilute the this compound stock solution in complete culture medium to a final working concentration of 5.0 µM.
-
Cell Staining: Before staining, remove the culture medium and wash the cells three times with PBS.
-
Incubation: Add the 5.0 µM this compound working solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells gently three times with warm PBS or complete culture medium.
-
Imaging: Add fresh, warm culture medium or a suitable imaging buffer to the cells. Proceed with fluorescence microscopy. Excite at 488 nm and collect emission in two channels: 515-550 nm and 570-620 nm for ratiometric analysis.
Protocol 2: Using a Live-Cell Antifade Reagent
This protocol describes the incorporation of a commercial antifade reagent to reduce photobleaching during imaging. The example uses ProLong™ Live Antifade Reagent.
Materials:
-
Cells stained with this compound (from Protocol 1)
-
ProLong™ Live Antifade Reagent (100X stock)
-
Complete cell culture medium or imaging buffer (e.g., FluoroBrite™ DMEM)
Procedure:
-
Prepare Antifade Medium: Prepare the required volume of imaging medium for your dish. Just before use, dilute the 100X ProLong™ Live Antifade Reagent to 1X in the warm imaging medium (e.g., add 10 µL of 100X stock to 990 µL of medium).
-
Stain Cells: Stain cells with this compound as described in Protocol 1.
-
Apply Antifade Reagent: After the final wash step in the this compound staining protocol, remove the wash buffer and add the prepared 1X antifade medium to the cells.
-
Incubate: Incubate the cells at 37°C for 15 minutes to 2 hours. A longer incubation may provide more robust protection.
-
Image: Proceed with imaging on the microscope. The cells can be imaged for up to 24 hours with continuous protection from photobleaching. Do not remove the antifade reagent during imaging.
References
CQ-Lyso Cytotoxicity and Cell Health Assessment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CQ-Lyso and related lysosomotropic agents in cytotoxicity and cell health assessments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| MTT Assay: Low Absorbance Signal | - Insufficient cell number.- Reduced metabolic activity not equivalent to cell death.- Premature removal of MTT solution.- Incomplete dissolution of formazan crystals. | - Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.- Use a complementary cytotoxicity assay (e.g., LDH assay) to measure membrane integrity.- Ensure the MTT incubation period is sufficient (typically 1-4 hours).- Use an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and ensure complete mixing.[1] |
| MTT Assay: High Background | - Contamination of media or reagents.- Interference from the test compound (e.g., reducing agents).[2] | - Use sterile technique and fresh reagents.- Include a "compound only" control (no cells) to measure background absorbance. |
| LDH Assay: High Background | - High spontaneous LDH release from cells.- LDH present in serum-containing media.[3][4]- Cell lysis during handling. | - Optimize cell seeding density and ensure gentle handling of cells.- Use serum-free media for the assay period or include a "media only" background control.- Centrifuge plates before transferring supernatant to the assay plate to pellet any detached cells. |
| LysoTracker Staining: Weak or No Signal | - Low dye concentration.- Insufficient incubation time.- Loss of lysosomal acidity. | - Optimize LysoTracker concentration (typically 50-100 nM).- Increase incubation time (usually 15-30 minutes).- Confirm lysosomal acidification with a ratiometric probe like this compound. |
| LysoTracker Staining: Punctate Staining Outside Lysosomes | - Off-target accumulation in other acidic compartments. | - Co-stain with a lysosomal marker like LAMP1 to confirm localization. |
| Autophagy Flux Assay: Ambiguous Results | - Static measurement of autophagy markers.- Low basal autophagy levels. | - Measure autophagic flux by comparing LC3-II and p62/SQSTM1 levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).- Induce autophagy with a known inducer (e.g., starvation or rapamycin) to increase the dynamic range of the assay. |
Frequently Asked Questions (FAQs)
This compound and Lysosomal pH Measurement
-
What is this compound and how does it work? this compound is a fluorescent probe designed to measure the pH of lysosomes in living cells. It is a lysosome-targeting chromenoquinoline that exhibits ratiometric changes in its fluorescence emission based on the acidity of the lysosomal environment, allowing for quantitative pH measurement with single-wavelength excitation. In acidic conditions, the quinoline ring of this compound is protonated, leading to a shift in its fluorescence spectrum.
-
What is the optimal concentration and incubation time for this compound? A typical starting concentration for this compound is 5.0 μM, with an incubation time of 15 minutes at 37°C. However, optimal conditions may vary depending on the cell type and experimental setup.
-
How do I prepare the this compound working solution? A stock solution of this compound can be prepared in DMSO or DMF at a concentration of 1-10 mM. The working solution is then made by diluting the stock solution in preheated serum-free cell culture medium or PBS to the desired final concentration.
Cytotoxicity and Cell Health Assays
-
What is the difference between an MTT and an LDH assay? The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the MTT reagent into a colored formazan product. In contrast, the LDH (lactate dehydrogenase) assay measures cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.
-
Can this compound or chloroquine interfere with cytotoxicity assays? Yes. As colored compounds, they can interfere with colorimetric assays like MTT. It is crucial to include appropriate controls, such as wells containing the compound in media without cells, to account for any background absorbance.
-
My cells show increased LysoTracker staining after treatment with an autophagy inhibitor. Does this mean autophagy is induced? Not necessarily. An increase in LysoTracker staining can indicate an increase in the number or size of acidic lysosomes, which can occur when autophagosome-lysosome fusion is blocked, leading to an accumulation of autolysosomes. To confirm autophagy induction versus inhibition, it is essential to measure autophagic flux.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or other test compounds. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment period.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the media.
-
Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
LDH Cytotoxicity Assay
This protocol is a general guideline for LDH assays.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
Include the following controls in triplicate:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Media only (background)
-
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
LysoTracker Staining for Lysosomal Visualization
This protocol provides a general procedure for staining lysosomes with LysoTracker.
Materials:
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging media
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a working solution of LysoTracker in pre-warmed media at a final concentration of 50-100 nM.
-
Remove the existing media from the cells and replace it with the LysoTracker-containing media.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Replace the loading solution with fresh pre-warmed media.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Workflows
This compound Mechanism of Action and Lysosomal pH Measurement
Caption: Workflow of this compound for lysosomal pH measurement.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing cytotoxicity.
Signaling Pathway of Chloroquine-Induced Cell Death
Caption: Signaling pathways in chloroquine-induced cell death.
References
solving CQ-Lyso aggregation in culture medium
Welcome to the CQ-Lyso Technical Support Center. Here you will find troubleshooting guides and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lysosmotropic agent, analogous to chloroquine. As a weak base, it freely passes through cell membranes and accumulates in acidic organelles, primarily lysosomes.[1][2][3] This accumulation raises the lysosomal pH, which inhibits the activity of pH-dependent lysosomal hydrolases.[4][5] The primary consequence of this is the inhibition of the fusion between autophagosomes and lysosomes, a critical step in the autophagy pathway. This blockage of autophagic flux leads to the accumulation of autophagosomes within the cell.
Q2: My this compound solution appears to have aggregated or precipitated after being added to my cell culture medium. What could be the cause?
A2: Aggregation or precipitation of this compound in culture medium is uncommon but can occur due to several factors related to solution preparation and handling:
-
Improper Stock Solution Preparation: The diphosphate salt of this compound is recommended for its high solubility in water. Using other solvents like DMSO without optimizing the concentration may lead to solubility issues upon dilution into aqueous culture medium.
-
High Final Concentration: While the working concentration for inhibiting autophagy is typically in the micromolar range (µM), attempting to use excessively high concentrations may exceed the solubility limit of this compound in the complex mixture of salts and proteins that constitute the culture medium.
-
Incorrect Dilution Method: Adding a highly concentrated stock solution directly into the culture medium without vigorous mixing can create localized areas of high concentration, leading to precipitation before the compound can be adequately dispersed.
-
Temperature Shock: Adding a cold stock solution (e.g., from a -20°C freezer) directly to warm culture medium (37°C) can sometimes cause salts or other components in the medium to precipitate.
-
pH Incompatibility: Although culture media are buffered, the addition of a significant volume of a highly acidic or basic stock solution could momentarily alter the local pH, potentially affecting the solubility of this compound. The diphosphate salt dissolved in water typically results in an acidic solution (pH 3.5-4.5 for a 10% solution).
Q3: How should I prepare my this compound stock solution to ensure it remains soluble?
A3: For maximum solubility and stability, this compound diphosphate salt should be dissolved in sterile, deionized water to create a stock solution. This aqueous solution should be filter-sterilized through a 0.22 µm filter, aliquoted into light-protected tubes to avoid repeated freeze-thaw cycles, and stored at -20°C.
Q4: I see small, bright dots inside my cells after treatment with this compound. Is this the drug crashing out of solution?
A4: It is unlikely that this is extracellular precipitation. Treatment with lysosomotropic agents like this compound leads to the accumulation of autophagosomes and the swelling of lysosomes. These structures can appear as small, refractive granules or puncta within the cell when viewed under a microscope. This is an expected cellular response to the inhibition of autophagy and is not an indication of the drug aggregating in the culture medium.
Troubleshooting Guide: this compound Aggregation
If you encounter aggregation or precipitation when using this compound, follow this guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the culture medium. | Incorrect Dilution Technique: Adding a concentrated stock directly to the medium without adequate mixing. | Pre-warm the culture medium to 37°C. While gently vortexing or swirling the medium, add the required volume of this compound stock solution dropwise. This ensures rapid and even dispersion. |
| Temperature Shock: Adding a frozen or very cold stock solution to warm medium. | Thaw the this compound stock solution aliquot at room temperature and ensure it is fully dissolved before adding it to the pre-warmed culture medium. | |
| The stock solution itself appears cloudy or contains crystals. | Improper Solvent: Using a solvent in which this compound diphosphate has poor solubility (e.g., high-concentration DMSO). | Always prepare the primary stock solution of this compound diphosphate salt in sterile water, where it is highly soluble. |
| Precipitation During Storage: The solution may have been stored improperly (e.g., at 4°C for an extended period) or subjected to multiple freeze-thaw cycles. | Discard the precipitated stock. Prepare a fresh stock solution, ensure it is fully dissolved, filter-sterilize, and store in single-use aliquots at -20°C. | |
| A fine, crystalline precipitate is observed on the culture surface after incubation. | Media Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation. | Ensure proper humidification in the incubator. Use culture plates or flasks with tight-fitting lids or seal them with parafilm for long-term experiments. |
| High Working Concentration: The final concentration of this compound in the medium may be too high, exceeding its solubility limit. | Review your protocol. Most applications for autophagy inhibition use concentrations between 25-100 µM. If higher concentrations are needed, perform a dose-response curve to determine the optimal concentration for your cell line that does not cause precipitation. |
Data & Protocols
Quantitative Data Summary
The following tables provide key data for the use of this compound (based on Chloroquine Diphosphate).
Table 1: Physicochemical & Solubility Data
| Property | Value | Source |
|---|---|---|
| Form | Diphosphate Salt, Crystalline Solid | |
| Molecular Weight | 515.9 g/mol | |
| Recommended Solvent | Water (H₂O) | |
| Solubility in Water | ≥ 25 mg/mL | |
| Storage (Lyophilized) | Room Temperature, Desiccated | |
| Storage (Aqueous Stock) | -20°C, Protected from Light |
| Aqueous Stock Stability | Up to 3 months at -20°C | |
Table 2: Recommended Concentrations for Cell Culture
| Application | Cell Line Type | Concentration Range | Typical Duration | Source |
|---|---|---|---|---|
| Autophagy Inhibition | Various Cancer Cell Lines | 25 - 100 µM | 12 - 48 hours | |
| Autophagy Inhibition | Glioblastoma Cells | 10 - 50 µM | 24 - 48 hours |
| TLR Signaling Inhibition | HEK293 Cells | 1 - 10 µM | 30 min pre-incubation | |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Aqueous Stock Solution
-
Weighing: Weigh out 150 mg of this compound (diphosphate salt) powder.
-
Reconstitution: Add 1 mL of sterile, deionized water to the vial containing the powder. Vortex thoroughly to dissolve. Transfer the solution to a larger sterile tube.
-
Rinsing: To ensure all the powder is transferred, rinse the original vial with sterile water 2-3 more times, adding the rinse to the larger tube.
-
Final Volume: Adjust the final volume in the tube to 5.82 mL with sterile, deionized water. This will yield a final concentration of 50 mM.
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This minimizes the risk of contamination and removes any potential micro-aggregates.
-
Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in light-protected tubes (e.g., amber tubes or tubes wrapped in foil).
-
Label & Freeze: Clearly label the aliquots with the name, concentration, and date. Store them at -20°C for up to 3 months.
Protocol 2: Assessment of Autophagy Inhibition via Western Blot
This protocol describes a typical experiment to measure the accumulation of the autophagosome marker LC3-II as an indicator of this compound activity.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Thaw an aliquot of your this compound stock solution. Dilute it in pre-warmed, complete culture medium to the desired final concentration (e.g., 50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include an untreated control well (medium with vehicle only). Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Analysis: Collect the supernatant and determine the protein concentration. Proceed with standard Western Blotting protocols to detect the levels of LC3-II and a loading control (e.g., β-actin). An increase in the LC3-II band indicates successful inhibition of autophagic flux by this compound.
Visualizations
Workflow & Pathway Diagrams
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Frontiers | Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma [frontiersin.org]
- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroquine | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 5. Chloroquine Phosphate | C18H32ClN3O8P2 | CID 64927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloroquine (CQ) and LysoTracker Incubation
Welcome to the technical support center for optimizing your experiments involving Chloroquine (CQ) and LysoTracker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and refine their experimental protocols for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Chloroquine (CQ) in autophagy studies?
A1: Chloroquine is a lysosomotropic agent widely used as an inhibitor of autophagy.[1][2] It accumulates in lysosomes, raising the lysosomal pH.[2] This increase in pH inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[1][3] This blockage of the final step of the autophagic process leads to the accumulation of autophagosomes within the cell.
Q2: How does LysoTracker work to stain acidic organelles?
A2: LysoTracker probes are fluorescent acidotropic probes that are freely membrane-permeable and concentrate in acidic organelles. Once inside these acidic compartments, such as lysosomes, they become protonated and are retained, leading to a fluorescent signal.
Q3: I treated my cells with CQ, an autophagy inhibitor that raises lysosomal pH. Why do I see an increase in LysoTracker staining instead of a decrease?
A3: This is a common and important observation. While CQ does raise lysosomal pH, several factors can contribute to an increased LysoTracker signal:
-
Lysosomal Biogenesis: Treatment with lysosomotropic compounds can induce an increase in the number of lysosomes as a cellular response to changes in cellular pH.
-
Expansion of Acidic Compartments: The increased LysoTracker fluorescence upon CQ treatment can indicate an expansion of acidic compartments in general, not necessarily an increase in the acidity of individual lysosomes.
-
Accumulation of Acidic Vesicles: CQ inhibits the fusion of autophagosomes with lysosomes. Autophagosomes themselves have a mildly acidic pH (around 6) and their accumulation can contribute to the overall LysoTracker signal.
-
Direct Interaction: Some evidence suggests a possible direct interaction between CQ and LysoTracker dye, especially if the increase in fluorescence is observed very shortly after CQ addition.
Q4: What are the recommended starting concentrations and incubation times for CQ and LysoTracker?
A4: The optimal conditions are highly dependent on the cell line and experimental goals. However, the following tables provide a general starting point based on published data. It is crucial to empirically determine the optimal concentration and incubation time for your specific cell line and experiment.
Data Presentation: Recommended Starting Conditions
Table 1: Chloroquine (CQ) Incubation Parameters
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Notes |
| General Use | 25 - 100 µM | 12 - 48 hours | A common range for observing autophagy inhibition. |
| HeLa | 50 - 100 µM | 5 - 24 hours | Used to study autophagic flux and lysosomal effects. |
| U2OS | 100 µM | 5 - 24 hours | Effective for inhibiting autophagosome-lysosome fusion. |
| HMEC-1 | 1 - 30 µM | 24 hours | Lower concentrations showed changes in lysosomal structures, while higher concentrations were not toxic. |
| HL-1 | 3 µM | 2 hours | Optimal concentration for blocking autophagosome accumulation stimulated by rapamycin without significant cytotoxicity. Longer incubation (24h) was also tolerated. |
| ARPE19 | 10 µg/mL (~19 µM) | 1 - 72 hours | Short-term (1h) treatment showed reduced lysotracker fluorescence, which recovered and increased with longer incubation. |
| EC109 | 50 - 200 µmol/l | 12 - 36 hours | Used to assess effects on cell viability and autophagy. |
| Glioblastoma | 5 µM | 24 - 72 hours | Used in combination with sorafenib to enhance antitumor effects. |
Table 2: LysoTracker Incubation Parameters
| LysoTracker Variant | Concentration Range (nM) | Incubation Time | Notes |
| General Use | 50 - 100 nM | 15 - 120 minutes | A typical range for most cell lines. |
| LysoTracker Red | 10 - 50 nM | 15 minutes - 4 hours | Steady-state fluorescence is generally achieved within this timeframe. |
| LysoTracker Green | 50 - 100 nM | 15 - 30 minutes | Optimal staining is typically achieved quickly. |
| LysoTracker Blue | 50 - 100 nM | 30 - 90 minutes | May require a slightly higher concentration and longer incubation for a peak signal. |
| HMEC-1 | 60 nM | 1 hour | Used for live-cell imaging with Hoechst counterstaining. |
| HL-1 | 50 nM | 5 minutes | A short incubation was sufficient for lysosomal labeling. |
| ARPE19 | Not specified | 30 minutes | LysoTracker was added for the final 30 minutes of CQ treatment. |
| NPC Fibroblasts | 50 nM (LysoTracker Red) | 60 minutes | This was determined to be the optimal condition for distinguishing between patient and control cells. |
Troubleshooting Guide
Issue 1: Weak or No LysoTracker Signal
-
Possible Cause: Insufficient dye concentration or incubation time.
-
Solution: Increase the LysoTracker concentration or extend the incubation period. However, be mindful that prolonged incubation can have an alkalizing effect on lysosomes.
-
-
Possible Cause: Cell type has few acidic organelles.
-
Solution: Confirm the presence of lysosomes using an alternative method, such as immunostaining for LAMP1 or LAMP2.
-
-
Possible Cause: Incorrect filter set on the microscope.
-
Solution: Ensure the filter set matches the excitation and emission spectra of the specific LysoTracker probe being used.
-
-
Possible Cause: Loss of cells during washing steps.
-
Solution: Be gentle during washing steps, especially with loosely adherent cell lines. Consider using pre-coated coverslips or plates to improve cell attachment.
-
Issue 2: High Background or Non-Specific Staining
-
Possible Cause: LysoTracker concentration is too high.
-
Solution: Reduce the working concentration of the LysoTracker probe.
-
-
Possible Cause: Dye precipitation.
-
Solution: Ensure the LysoTracker stock solution is fully dissolved and properly diluted in pre-warmed medium. Centrifuge the diluted solution briefly before adding it to the cells.
-
-
Possible Cause: Presence of dead cells.
-
Solution: Dead cells can non-specifically take up fluorescent dyes. Use a viability stain (e.g., DAPI or Propidium Iodide) to distinguish between live and dead cells.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variation in cell health or confluency.
-
Solution: Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Use a calibrated incubator and a timer to ensure consistent experimental conditions.
-
-
Possible Cause: Photobleaching.
-
Solution: Minimize the exposure of fluorescently labeled cells to light. Use an anti-fade mounting medium if imaging fixed cells.
-
Experimental Protocols
Protocol 1: General Procedure for CQ Treatment and LysoTracker Staining
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish, coverslips, or multi-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
CQ Treatment:
-
Prepare a stock solution of Chloroquine diphosphate salt in sterile water or PBS.
-
Dilute the CQ stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the CQ-containing medium.
-
Incubate the cells for the desired duration (e.g., 2 to 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
LysoTracker Staining (Live Cells):
-
Prepare the LysoTracker working solution by diluting the stock solution (typically in DMSO) to the desired final concentration (e.g., 50-100 nM) in pre-warmed cell culture medium.
-
Remove the CQ-containing medium and add the LysoTracker-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the LysoTracker-containing medium.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
-
Imaging:
-
Add fresh pre-warmed medium or imaging buffer to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with the appropriate filter sets.
-
Protocol 2: Fixation after LysoTracker Staining (Optional)
Note: Fixation can disrupt the lysosomal pH and reduce LysoTracker fluorescence. This procedure should be optimized and performed quickly.
-
After the washing step in Protocol 1, add 4% paraformaldehyde (PFA) in PBS to the cells.
-
Incubate for 15 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
If desired, proceed with counterstaining (e.g., Hoechst for nuclei) and/or mounting for imaging.
-
Image the fixed cells, preferably within 24-48 hours to minimize signal loss.
Visualizations
Caption: Workflow for CQ treatment and LysoTracker staining.
Caption: CQ's impact on autophagy and LysoTracker signal.
References
unexpected CQ-Lyso localization patterns
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the CQ-Lyso lysosomal pH probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe specifically designed to target and measure the pH of lysosomes in living cells.[1][2] It is a ratiometric probe, meaning its fluorescence emission spectrum shifts in response to changes in pH.[3][4] In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated, leading to a change in its electronic properties and a corresponding shift in its fluorescence emission.[3] This allows for the quantitative measurement of lysosomal pH using single-wavelength excitation.
Q2: What is the optimal excitation and emission wavelength for this compound?
For optimal ratiometric imaging, this compound should be excited at 488 nm. The fluorescence emission should be collected in two separate channels: a green channel (typically 515-550 nm) and a red channel (typically 570-620 nm). The ratio of the fluorescence intensities from these two channels can then be used to determine the lysosomal pH.
Q3: How does this compound compare to other lysosomal probes like LysoTracker?
This compound is a ratiometric pH probe, which offers an advantage over single-wavelength intensity-based probes like LysoTracker. Ratiometric measurements are less susceptible to variations in probe concentration, cell thickness, and excitation intensity, providing a more quantitative measure of pH. While LysoTracker dyes are excellent for visualizing lysosomal morphology and number, their fluorescence intensity can be influenced by factors other than pH. Interestingly, some studies have shown that treatment with chloroquine (CQ), a compound related to this compound, can lead to a more intense LysoTracker staining, which may be counterintuitive as CQ is known to raise lysosomal pH.
Q4: What are the known effects of chloroquine (CQ), a related compound, on lysosomes?
Chloroquine is a well-known lysosomotropic agent that accumulates in lysosomes and raises their pH. It is also widely used as an inhibitor of autophagy, primarily by impairing the fusion of autophagosomes with lysosomes. This blockage of autophagic flux can lead to the accumulation of autophagosomes within the cell. Furthermore, CQ has been shown to cause disorganization of the Golgi and endo-lysosomal systems.
Troubleshooting Guide
Problem 1: Weak or no fluorescent signal from this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for this compound (Excitation: 488 nm; Emission: Green channel ~515-550 nm, Red channel ~570-620 nm). |
| Low probe concentration | Prepare a fresh working solution of this compound at the recommended concentration (typically 1-10 µM). |
| Insufficient incubation time | Increase the incubation time to 15-30 minutes at 37°C to allow for sufficient uptake of the probe. |
| Cell health issues | Ensure that the cells are healthy and not overly confluent, as this can affect probe uptake and lysosomal function. |
| Probe degradation | This compound stock solutions should be stored properly (typically at -20°C) and protected from light to prevent degradation. Prepare fresh working solutions for each experiment. |
Problem 2: High background fluorescence or diffuse cytoplasmic staining.
| Potential Cause | Troubleshooting Step |
| Excess probe concentration | Reduce the concentration of the this compound working solution. High concentrations can lead to non-specific staining. |
| Inadequate washing | After incubation with this compound, wash the cells thoroughly with pre-warmed, serum-free medium or PBS to remove any unbound probe. |
| Cell membrane damage | Damaged or unhealthy cells may exhibit compromised membrane integrity, leading to diffuse staining. Use a viability dye to assess cell health. |
| Precipitation of the probe | Ensure that the this compound stock solution is fully dissolved in DMSO or DMF before diluting it into the aqueous working solution. |
Problem 3: Unexpected localization patterns (e.g., staining of other organelles).
| Potential Cause | Troubleshooting Step |
| Altered lysosomal pH | Certain experimental treatments can significantly alter lysosomal pH, which may affect the probe's fluorescence and apparent localization. Consider co-staining with a pH-insensitive lysosomal marker to confirm lysosomal identity. |
| Disruption of the endo-lysosomal system | As seen with chloroquine, some compounds can disrupt the Golgi and endo-lysosomal pathways, potentially leading to mislocalization of lysosomal components and probes. |
| Off-target effects | While this compound is designed for lysosomal targeting, at very high concentrations or in specific cell types, off-target effects could occur. Reduce the probe concentration and incubation time. |
| Cellular stress | Stress conditions can lead to changes in organelle morphology and function. Ensure optimal cell culture conditions. |
Experimental Protocols
Standard Protocol for Staining Live Cells with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagent Preparation:
-
This compound Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous DMSO or DMF. Store at -20°C, protected from light.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration. A typical starting concentration is 5 µM.
2. Cell Preparation:
-
Culture cells to a confluence of 85%-95% on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere for at least 24 hours before staining.
-
Before staining, gently wash the cells three times with PBS.
3. Staining Procedure:
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate at 37°C for 15 minutes.
-
(Optional) For co-localization studies, you can add other live-cell stains, such as LysoTracker Deep Red (1 µM), and continue to incubate for another 15 minutes.
-
Remove the staining solution and wash the cells two to three times with pre-warmed, serum-free medium or PBS.
4. Imaging:
-
Image the cells immediately using a confocal or fluorescence microscope equipped with the appropriate filter sets.
-
Excitation: 488 nm
-
Emission: Green channel (515-550 nm) and Red channel (570-620 nm)
Data Presentation
| Parameter | Recommended Value | Reference |
| Stock Solution Concentration | 1-10 mM in DMSO or DMF | |
| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |
| Incubation Time | 15 minutes at 37°C | |
| Excitation Wavelength | 488 nm | |
| Emission Channel 1 (Green) | 515-550 nm | |
| Emission Channel 2 (Red) | 570-620 nm |
Visualizations
References
impact of serum on CQ-Lyso staining efficiency
Welcome to the technical support center for CQ-Lyso, the ratiometric fluorescent probe for measuring lysosomal pH. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the impact of serum on staining efficiency.
Frequently Asked Questions (FAQs)
Q1: Should I use serum in my cell culture medium during this compound staining?
A: No. For the actual staining step, it is strongly recommended to use a serum-free medium or a buffered salt solution like PBS.[1] The manufacturer's protocol for this compound specifies diluting the probe in preheated serum-free medium.[1] Protein supplements, such as those found in fetal bovine serum (FBS), can contribute to increased background fluorescence, which may interfere with signal detection.[2]
Q2: What is this compound and how does it work?
A: this compound is a fluorescent probe designed to target and report the pH of lysosomes in living cells.[1][3] It is a ratiometric probe, meaning its fluorescence emission spectrum changes in response to pH. In acidic environments like the lysosome, the protonation of the probe's quinoline ring leads to a significant shift in its emission spectrum, allowing for quantitative pH measurement using a single excitation wavelength.
Q3: Can removing serum from my culture medium affect the lysosomes themselves?
A: Yes. Serum starvation is a significant metabolic stressor for cells and can induce a biological response, primarily autophagy. This process involves the degradation of cellular components by the lysosome. Therefore, removing serum can lead to changes in lysosomal number, size, and activity, which will be reflected in the this compound staining pattern. It is crucial to differentiate between a direct interference of serum with the dye and a biological response of the cells to serum withdrawal.
Q4: What are the recommended concentrations for this compound?
A: The recommended working concentration for this compound is typically between 1-10 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a titration to determine the lowest possible concentration that gives a robust signal with minimal background to avoid potential artifacts from overloading the cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Serum Interference: Components in serum may quench the this compound signal or prevent its uptake. | Perform the staining incubation step in pre-warmed, serum-free medium or PBS. |
| Suboptimal pH: The probe's fluorescence is pH-dependent. If lysosomes are not sufficiently acidic, the signal may be weak. | Ensure cells are healthy. As a positive control, you can use cells treated with a known lysosomal acidification modulator, keeping in mind that agents like chloroquine can have complex effects on lysosomal dyes. | |
| Insufficient Incubation: The probe may not have had enough time to accumulate in the lysosomes. | Optimize the incubation time. A typical starting point is 15-30 minutes at 37°C. | |
| High Background Fluorescence | Serum in Staining Medium: Serum contains various proteins and other molecules that can be autofluorescent or bind non-specifically to the dye. | Always wash cells with PBS to remove residual serum-containing medium before adding the this compound working solution prepared in serum-free medium. |
| Dye Aggregation: this compound, when prepared at high concentrations or stored improperly, may form aggregates that stain non-specifically. | Prepare the working solution fresh from a DMSO stock immediately before use. Ensure it is well-mixed into the serum-free medium. | |
| Uneven or Patchy Staining | Poor Cell Health: Unhealthy or dying cells may exhibit altered lysosomal morphology and pH, leading to inconsistent staining. | Ensure you are working with a healthy, evenly distributed cell culture. Use a viability marker if necessary. |
| Staining Pattern Differs from Control | Biological Effect of Serum Starvation: Removing serum to perform staining can induce autophagy, altering lysosomal number and function compared to cells continuously grown in serum. | Be aware of this potential biological effect. If comparing a treated sample to an untreated control, ensure both are subjected to the same serum-free staining conditions to maintain consistency. For studies where baseline lysosomal function is critical, minimize the duration of serum removal. |
Experimental Protocols
Standard Protocol for this compound Staining in Adherent Cells
This protocol is synthesized from manufacturer recommendations and best practices for live-cell imaging.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cells cultured on imaging-compatible plates or coverslips
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Grow adherent cells in complete medium to the desired confluency (typically 60-80%).
-
Prepare Working Solution: Immediately before use, dilute the this compound stock solution into pre-warmed (37°C) serum-free medium to a final concentration of 1-10 µM. A starting concentration of 5 µM is often recommended.
-
Wash: Aspirate the complete culture medium from the cells. Wash the cells twice with PBS to remove any residual serum.
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash (Optional but Recommended): For cleaner imaging, you may aspirate the staining solution and wash the cells once with serum-free medium or PBS.
-
Imaging: Perform fluorescence imaging immediately using a confocal or fluorescence microscope. For this compound, use an excitation wavelength of ~488 nm and collect emission in two channels: a green channel (~515-550 nm) and a red/yellow channel (~570-620 nm) to observe the ratiometric shift.
Visual Guides
Experimental Workflow for this compound Staining
The following diagram illustrates the recommended workflow to minimize serum-related artifacts.
Caption: Recommended workflow for this compound staining to avoid serum interference.
Troubleshooting Logic for Staining Issues
This flowchart provides a logical path to diagnose common problems with this compound staining.
Caption: A troubleshooting flowchart for common this compound staining problems.
Biological Impact of Serum Removal
This diagram outlines the cellular pathway affected by serum withdrawal, which can influence lysosomal biology.
Caption: Effect of serum removal on the mTOR pathway and lysosomal state.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CQ-Lyso and LysoTracker for Lysosomal pH Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of lysosomal pH is crucial for understanding cellular homeostasis and the progression of various diseases. This guide provides a comprehensive comparison of two prominent fluorescent probes: the ratiometric CQ-Lyso and the widely used LysoTracker family of dyes.
Lysosomes are acidic organelles essential for cellular degradation and recycling pathways. Their internal pH is tightly regulated, typically maintained between 4.5 and 5.0. Deviations from this acidic environment are associated with a range of pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the ability to accurately monitor lysosomal pH in living cells is a critical tool in biomedical research.
This guide delves into the mechanisms, performance characteristics, and experimental protocols for this compound and LysoTracker, presenting quantitative data to facilitate an informed choice of probe for specific research needs.
At a Glance: this compound vs. LysoTracker
| Feature | This compound | LysoTracker |
| Sensing Mechanism | Ratiometric, pH-dependent spectral shift | Accumulation-based, pH-dependent trapping |
| Quantitative pH | Yes, allows for precise pH calculation | No, primarily a qualitative indicator of acidic compartments |
| Specificity | High for lysosomes | Accumulates in all acidic organelles (e.g., late endosomes) |
| pKa | ~4.8 (in B-R buffer) | Aligned with lysosomal pH, but not provided for ratiometric calculation |
| Photostability | Good | Varies by variant; some are prone to photobleaching |
Probing the Mechanisms: How They Work
This compound: A Ratiometric Reporter
This compound is a fluorescent probe built on a chromenoquinoline scaffold. Its mechanism for pH sensing is based on an intramolecular charge transfer (ICT) process. In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated. This protonation enhances the ICT process, resulting in a noticeable red shift in both its absorption and emission spectra[1]. This dual-emission property allows for ratiometric pH measurement, where the ratio of the fluorescence intensities at two different wavelengths is used to calculate the absolute pH. This method is internally controlled, minimizing the impact of variations in probe concentration, photobleaching, and cell thickness.
LysoTracker: Trapped by Acidity
The LysoTracker series of probes are fluorescent acidotropic dyes. Their mechanism relies on a weak base moiety attached to a fluorophore[2][3]. In the neutral pH of the cytoplasm, the probe is largely unprotonated and can freely diffuse across cellular membranes. Upon entering an acidic compartment like the lysosome, the weak base is protonated. This protonation traps the dye within the organelle, leading to its accumulation and a bright fluorescent signal[4]. While effective for labeling acidic organelles, the fluorescence intensity of LysoTracker is not directly proportional to the pH in a ratiometric manner, making it a qualitative rather than a quantitative pH indicator[5].
Performance Under the Microscope: A Data-Driven Comparison
| Parameter | This compound | LysoTracker Red DND-99 |
| Excitation (max) | 488 nm | 577 nm |
| Emission (max) | 535 nm (neutral), 588 nm (acidic) | 590 nm |
| Photostability | High | Moderate, susceptible to photobleaching |
| Colocalization with LysoTracker | Pearson's Coefficient: 0.97 (with Deep Red), 0.95 (with Blue DND-22) | N/A |
Experimental Protocols
Measuring Lysosomal pH with this compound (Ratiometric Imaging)
This protocol is adapted from the original research publication by Liu et al. (2017).
1. Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 5.0 µM this compound in serum-free cell culture medium or PBS.
2. Cell Culture and Staining:
-
Culture cells to 85%-95% confluency on glass-bottom dishes.
-
Wash the cells three times with PBS.
-
Add the 5.0 µM this compound working solution to the cells and incubate for 15 minutes at 37°C.
3. Fluorescence Imaging:
-
Perform fluorescence imaging using a confocal microscope.
-
Excite the cells at 488 nm.
-
Collect fluorescence signals in two channels:
-
Green channel: 515 - 550 nm
-
Red channel: 570 - 620 nm
-
4. pH Calibration Curve:
-
To obtain a standard curve for absolute pH measurement, treat stained cells with a calibration buffer (e.g., a buffer containing nigericin and monensin to equilibrate intracellular and extracellular pH) of known pH values (ranging from 4.0 to 6.5).
-
Acquire images at each pH point and calculate the ratio of the fluorescence intensities (Red/Green).
-
Plot the intensity ratio against the pH values to generate a calibration curve.
5. Data Analysis:
-
Calculate the ratio of the red to green fluorescence intensity for each lysosome in your experimental cells.
-
Determine the lysosomal pH by correlating the measured intensity ratio to the standard calibration curve.
Labeling Acidic Organelles with LysoTracker Red DND-99
This protocol provides a general guideline for using LysoTracker Red DND-99.
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO.
-
Prepare a working solution of 50-100 nM LysoTracker Red DND-99 in pre-warmed cell culture medium.
2. Cell Culture and Staining:
-
Culture cells to the desired confluency.
-
Replace the culture medium with the LysoTracker Red working solution.
-
Incubate the cells for 5-30 minutes at 37°C.
3. Fluorescence Imaging:
-
Replace the staining solution with fresh, pre-warmed medium.
-
Image the cells using a fluorescence microscope with a TRITC filter set.
-
Excitation: ~577 nm
-
Emission: ~590 nm
Visualizing the Workflow and Mechanisms
Caption: Experimental workflows for lysosomal pH measurement using this compound and LysoTracker.
Caption: Mechanisms of action for this compound and LysoTracker.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and LysoTracker hinges on the specific experimental question.
For quantitative and precise measurement of lysosomal pH, this compound is the superior choice. Its ratiometric nature allows for the determination of absolute pH values, providing a more nuanced understanding of lysosomal function and dysfunction. Its reported high photostability and specificity make it a robust tool for detailed studies of lysosomal pH dynamics.
LysoTracker remains a valuable and widely used tool for the qualitative visualization of acidic organelles. Its ease of use and the availability of multiple color variants make it suitable for colocalization studies and for observing the general morphology and distribution of lysosomes and other acidic compartments. However, researchers should be mindful of its potential for photobleaching and its broader specificity for all acidic organelles, not just lysosomes. For experiments where a simple "is it acidic?" question is being asked, LysoTracker is a convenient option.
References
- 1. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Invitrogen LysoTracker Red DND-99, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. LysoTracker | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Lysosomal Staining: Standard LysoTracker Deep Red Protocol vs. Chloroquine-Induced Lysosomal Alteration
This guide provides a detailed comparison between standard lysosomal staining using LysoTracker Deep Red and the analysis of chloroquine-induced alterations in lysosomes, also visualized with LysoTracker Deep Red. This comparison is crucial for researchers in cell biology, pharmacology, and drug development who are investigating lysosomal function, autophagy, and the cellular effects of lysosomotropic agents.
Introduction to Lysosomal Staining and Modulation
LysoTracker Deep Red is a fluorescent probe widely used for labeling and tracking acidic organelles, primarily lysosomes, in live cells. Its accumulation within these organelles is dependent on the low internal pH. Chloroquine (CQ) is a well-known lysosomotropic agent that accumulates in lysosomes and raises their internal pH. This disruption of the normal acidic environment has profound effects on lysosomal function, including the inhibition of autophagic flux by impairing the fusion of autophagosomes with lysosomes.[1][2] By comparing the staining patterns and fluorescence intensities of LysoTracker Deep Red in control versus CQ-treated cells, researchers can quantify the impact of CQ on lysosomal morphology and function.
Performance Comparison
Treatment of cells with chloroquine leads to a significant increase in the fluorescence intensity of LysoTracker Deep Red. This is attributed to an increase in the total volume of acidic compartments within the cell, often referred to as lysosomal expansion.[3][4] While CQ raises the pH of individual lysosomes, it also causes an accumulation of autophagosomes and other acidic vesicles that are stained by LysoTracker, leading to an overall increase in the fluorescent signal on a per-cell basis.
Quantitative Data Summary
The following table summarizes the quantitative analysis of LysoTracker Deep Red fluorescence intensity in Human Microvascular Endothelial Cells (HMEC-1) after treatment with varying concentrations of chloroquine for 24 hours.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | P-value vs. Control |
| Control | 0 | Baseline | 1.0 | - |
| Chloroquine | 1 | Significantly Increased | >1 | < 0.0001 |
| Chloroquine | 10 | Significantly Increased | >1 | < 0.0001 |
| Chloroquine | 30 | Significantly Increased | >1 | < 0.0001 |
Data adapted from a study on HMEC-1 cells, where quantification of fluorescence intensity revealed a significantly increased lysosomal volume for cells treated with 1, 10, and 30 µM CQ in comparison to the untreated control.[3]
Experimental Protocols
Standard LysoTracker Deep Red Staining Protocol for Live Cells
This protocol outlines the standard procedure for staining lysosomes in live cells using LysoTracker Deep Red.
Materials:
-
LysoTracker Deep Red (1 mM stock solution in DMSO)
-
Live-cell imaging medium or buffer (e.g., HBSS)
-
Adherent or suspension cells in culture
Procedure:
-
Prepare Working Solution: Warm the LysoTracker Deep Red stock solution to room temperature. Dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 50-75 nM.
-
Cell Preparation:
-
Adherent Cells: Grow cells on coverslips or in imaging dishes to the desired confluency.
-
Suspension Cells: Pellet the cells by centrifugation and gently resuspend in fresh, pre-warmed medium.
-
-
Staining: Remove the existing culture medium and add the pre-warmed LysoTracker Deep Red working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-120 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
Imaging: After incubation, the cells can be imaged directly in the staining solution or the solution can be replaced with fresh, pre-warmed imaging medium. Observe the cells using a fluorescence microscope with appropriate filters for LysoTracker Deep Red (Excitation/Emission: ~647/668 nm).
Protocol for Chloroquine Treatment and LysoTracker Deep Red Staining
This protocol describes the treatment of cells with chloroquine to induce lysosomal changes, followed by staining with LysoTracker Deep Red.
Materials:
-
Chloroquine (CQ)
-
LysoTracker Deep Red (1 mM stock solution in DMSO)
-
Live-cell imaging medium or buffer
-
Adherent or suspension cells in culture
Procedure:
-
Chloroquine Treatment: Prepare a stock solution of chloroquine in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-30 µM).
-
Cell Incubation with CQ: Replace the culture medium of the cells with the CQ-containing medium. Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions.
-
Prepare LysoTracker Working Solution: Towards the end of the CQ incubation period, prepare the LysoTracker Deep Red working solution as described in the standard protocol (50-75 nM in pre-warmed medium).
-
Staining: Remove the CQ-containing medium and add the LysoTracker Deep Red working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30-120 minutes, protected from light.
-
Imaging: Replace the staining solution with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with the appropriate filter set for LysoTracker Deep Red (Excitation/Emission: ~647/668 nm).
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for both standard and chloroquine-treatment protocols.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which chloroquine affects lysosomes and the autophagy pathway, leading to the observed changes in LysoTracker Deep Red staining.
References
A Head-to-Head Battle of Lysosomal Probes: Ratiometric vs. Single-Intensity Measurement
A comprehensive guide for researchers on selecting the optimal fluorescent probe for monitoring lysosomal pH, featuring a detailed comparison of ratiometric and single-intensity probes, supporting experimental data, and detailed protocols.
In the intricate world of cellular biology, the lysosome stands out as a critical organelle responsible for degradation and recycling. Its acidic internal environment, with a pH ranging from 4.5 to 5.5, is fundamental to its function.[1][2] Consequently, the accurate measurement of lysosomal pH is paramount for researchers studying cellular homeostasis, drug delivery, and various disease states. Fluorescent probes have emerged as indispensable tools for this purpose, primarily falling into two categories: ratiometric and single-intensity probes. This guide provides an objective comparison of these two types of probes to aid researchers in making an informed decision for their specific experimental needs.
The Fundamental Difference: A Tale of Two Signals
The core distinction between ratiometric and single-intensity lysosomal probes lies in their method of pH detection and reporting.
Single-intensity probes , such as the widely used LysoTracker series, are fluorescent dyes that accumulate in acidic organelles.[3] Their fluorescence intensity is dependent on the pH of the environment, typically increasing in acidity.[3] However, the fluorescence signal can also be influenced by other factors, including probe concentration, photobleaching, and fluctuations in excitation light intensity, which can complicate quantitative analysis.[4]
Ratiometric probes , on the other hand, are designed to overcome these limitations. These probes exhibit a pH-dependent shift in either their excitation or emission wavelength. This allows for the measurement of fluorescence at two different wavelengths, and the ratio of these intensities is then used to determine the pH. This ratiometric measurement provides a built-in internal control, making it less susceptible to the aforementioned artifacts that can affect single-intensity probes.
At a Glance: Comparing Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative differences between representative ratiometric and single-intensity lysosomal probes.
| Feature | Single-Intensity Probes (e.g., LysoTracker) | Ratiometric Probes (e.g., LysoSensor Yellow/Blue) | Key Considerations |
| Principle of Detection | pH-dependent change in fluorescence intensity at a single wavelength. | pH-dependent shift in excitation or emission spectra, allowing for dual-wavelength measurement and ratio calculation. | Ratiometric detection provides an internal reference, minimizing errors from probe concentration, photobleaching, and instrumental factors. |
| Quantitative Accuracy | Susceptible to artifacts from probe concentration, photobleaching, and excitation source fluctuations. | More accurate for quantitative pH measurements due to the self-calibrating nature of the ratio. | For precise pH measurements, ratiometric probes are generally superior. |
| pKa | Varies by specific probe. | Typically designed to have a pKa within the lysosomal pH range (e.g., LysoSensor Yellow/Blue DND-160 pKa ~5.2). | The probe's pKa should be close to the expected lysosomal pH for optimal sensitivity. |
| Photostability | Can be prone to photobleaching with prolonged imaging. | Photostability varies among probes, but the ratiometric approach can partially compensate for photobleaching effects. | Newer probes are being developed with improved photostability. |
| Ease of Use | Simpler experimental setup and data analysis (single wavelength measurement). | Requires imaging at two wavelengths and subsequent ratio calculation. | The choice may depend on the available imaging equipment and software capabilities. |
| Toxicity | Can be toxic with long-term exposure. Some probes may also have an alkalinizing effect on lysosomes with longer incubation times. | Generally considered less toxic than some single-intensity probes, though toxicity is concentration and time-dependent. | It is crucial to use the lowest effective concentration and minimize incubation time. |
| Working Concentration | Typically in the nanomolar range (e.g., 50-75 nM for LysoTracker). | Often requires higher concentrations, in the micromolar range (e.g., at least 1 µM for LysoSensor). | Higher concentrations can increase the risk of cellular artifacts and toxicity. |
Visualizing the Mechanisms
To better understand the operational principles of these probes, the following diagrams illustrate their distinct signaling pathways.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for utilizing single-intensity and ratiometric probes for lysosomal pH measurement. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: Lysosomal Staining with a Single-Intensity Probe (e.g., LysoTracker Red)
Materials:
-
Live cells cultured on coverslips or imaging dishes
-
Complete cell culture medium
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the LysoTracker probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 50-75 nM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the specific LysoTracker probe.
Protocol 2: Ratiometric Measurement of Lysosomal pH (e.g., LysoSensor Yellow/Blue DND-160)
Materials:
-
Live cells cultured on coverslips or imaging dishes
-
Complete cell culture medium
-
LysoSensor Yellow/Blue DND-160
-
pH calibration buffers (containing ionophores like monensin and nigericin)
-
Fluorescence microscope equipped for dual-wavelength imaging
Procedure:
-
Probe Loading: Dilute the LysoSensor probe in pre-warmed complete medium to a final concentration of approximately 1 µM. Incubate the cells with the probe-containing medium for 5-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed medium or buffer.
-
Imaging: Acquire fluorescence images at the two emission wavelengths (e.g., blue and yellow for LysoSensor Yellow/Blue) using a suitable excitation wavelength.
-
Calibration Curve: To obtain a quantitative pH measurement, a calibration curve must be generated. This involves treating the stained cells with a series of pH calibration buffers containing ionophores that equilibrate the intracellular and extracellular pH.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each lysosome. Convert these ratios to pH values using the generated calibration curve.
Conclusion: Selecting the Right Tool for the Job
The choice between a ratiometric and a single-intensity lysosomal probe ultimately depends on the specific research question and the required level of quantitative accuracy.
Single-intensity probes are excellent for qualitative studies, such as visualizing lysosomal morphology and distribution, and for experiments where a simple, rapid assessment of lysosomal acidification is sufficient. Their ease of use and lower concentration requirements are advantageous in many screening applications.
Ratiometric probes are the preferred choice for quantitative and dynamic studies of lysosomal pH. Their ability to provide accurate and reproducible pH measurements, independent of many common artifacts, makes them invaluable for investigating subtle changes in lysosomal function in response to various stimuli or in disease models.
As the field of lysosomal biology continues to expand, the development of new and improved fluorescent probes with enhanced photostability, lower toxicity, and broader pH sensing ranges will undoubtedly further empower researchers to unravel the complexities of this vital organelle.
References
- 1. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Quantitative profiling pH heterogeneity of acidic endolysosomal compartments using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CQ-Lyso Outshines Other pH-Sensitive Dyes for Lysosomal Analysis
For researchers, scientists, and drug development professionals engaged in the intricate study of lysosomal function, the selection of an appropriate pH-sensitive fluorescent probe is paramount. This guide provides a comprehensive comparison of CQ-Lyso with other commonly used pH-sensitive dyes, highlighting its distinct advantages through objective performance data and detailed experimental methodologies.
Lysosomes, as the primary degradative organelles within a cell, maintain a highly acidic internal environment (pH 4.5-5.0) crucial for the function of their hydrolytic enzymes. Dysregulation of lysosomal pH is implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is a critical aspect of cellular biology and drug discovery. While several fluorescent probes are available for this purpose, this compound, a novel lysosome-targeting chromenoquinoline, emerges as a superior tool due to its unique photophysical properties and performance characteristics.
Quantitative Data Summary
To facilitate a clear and concise comparison, the following table summarizes the key performance indicators of this compound against other widely used lysosomal pH probes, including LysoTracker Green DND-26 and LysoSensor Yellow/Blue DND-160.
| Feature | This compound | LysoTracker Green DND-26 | LysoSensor Yellow/Blue DND-160 |
| pKa | ~5.4 (estimated)[1] | Not applicable (staining is pH-dependent, but fluorescence intensity is largely pH-insensitive) | ~4.2[2] |
| Fluorescence Type | Ratiometric | Intensity-based | Ratiometric (dual excitation/emission) |
| Excitation Wavelength | Single wavelength (488 nm)[3] | 504 nm[4][5] | Dual excitation (329 nm and 384 nm) |
| Emission Wavelength | Dual emission (Green: 515-550 nm, Red: 570-620 nm) | 511 nm | Dual emission (Blue: 440 nm, Yellow: 540 nm) |
| Photostability | Good photostability reported | Moderate photostability | Moderate photostability |
| Cytotoxicity | Low cytotoxicity reported | Low cytotoxicity at working concentrations | Low cytotoxicity at working concentrations |
| Key Advantage | Ratiometric measurement with single excitation wavelength, minimizing artifacts from dye concentration, photobleaching, and lysosomal volume changes. | High selectivity for acidic organelles. | Ratiometric pH measurement. |
| Limitations | Relatively new probe with less extensive citation history. | Not suitable for quantitative pH measurements. | Requires dual-wavelength excitation and detection systems, which can be more complex and prone to registration errors. |
Key Advantages of this compound
This compound distinguishes itself from other lysosomal pH probes through several key advantages:
-
Ratiometric Measurement with Single-Wavelength Excitation: Unlike LysoSensor Yellow/Blue, which requires switching between two excitation wavelengths, this compound allows for ratiometric pH measurement using a single excitation source. This simplifies the experimental setup, reduces phototoxicity, and eliminates potential artifacts arising from chromatic aberrations and mismatched focal planes between different excitation wavelengths. The ratiometric approach, based on the ratio of fluorescence intensities at two different emission wavelengths, provides a robust and quantitative measure of pH that is independent of probe concentration, photobleaching, and changes in lysosomal size or number.
-
Optimal pKa for Lysosomal pH Range: With an estimated pKa of approximately 5.4, this compound's fluorescence response is centered within the physiological pH range of lysosomes (4.5-5.5). This ensures high sensitivity to subtle pH fluctuations within this critical organelle. In contrast, LysoSensor Yellow/Blue has a pKa of ~4.2, making it less sensitive to pH changes in the upper range of the lysosomal pH spectrum.
-
High Photostability and Low Cytotoxicity: Studies have reported that this compound exhibits good photostability, allowing for long-term imaging experiments with minimal signal degradation. Furthermore, it has demonstrated low cytotoxicity, ensuring that cellular processes are not unduly perturbed during the course of the experiment.
Experimental Protocols
To ensure the reproducibility and accuracy of experimental findings, detailed methodologies for key experiments are provided below.
Measurement of Lysosomal pH using this compound
This protocol outlines the steps for staining live cells with this compound and acquiring ratiometric fluorescence images for pH quantification.
Materials:
-
This compound (stock solution in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Pre-warmed serum-free cell culture medium or PBS
-
Confocal microscope with 488 nm laser line and two emission channels (e.g., 515-550 nm for green and 570-620 nm for red)
Procedure:
-
Cell Preparation: Culture cells to 85-95% confluency on glass-bottom dishes. Before staining, wash the cells three times with PBS buffer.
-
Staining: Prepare a 1-10 µM working solution of this compound in pre-warmed serum-free cell culture medium or PBS. Add the working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Imaging:
-
Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C.
-
Excite the cells with a 488 nm laser.
-
Simultaneously collect fluorescence emission in two channels: a green channel (e.g., 515-550 nm) and a red channel (e.g., 570-620 nm).
-
-
Data Analysis:
-
For each lysosome (identified as a distinct fluorescent punctum), calculate the ratio of the fluorescence intensity from the red channel to the green channel.
-
To convert these ratios to absolute pH values, a calibration curve must be generated. This is typically done by treating stained cells with buffers of known pH in the presence of ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Comparative Photostability Assay
This protocol describes a method to compare the photostability of this compound with other fluorescent probes.
Materials:
-
This compound, LysoTracker Green DND-26, and LysoSensor Yellow/Blue DND-160
-
Live cells stained with each of the probes according to their respective protocols.
-
Confocal microscope with appropriate laser lines for each dye.
Procedure:
-
Sample Preparation: Prepare separate dishes of live cells stained with each of the fluorescent probes.
-
Image Acquisition:
-
Select a region of interest containing several well-stained cells for each probe.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the selected region with the appropriate excitation laser at a constant power.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the lysosomes within the region of interest for each time point.
-
Normalize the intensity values to the initial intensity at time point 0.
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
The rate of fluorescence decay is indicative of the probe's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated to provide a quantitative comparison.
-
Cytotoxicity Assessment (MTT Assay)
This protocol provides a method for evaluating the cytotoxicity of this compound and other dyes using the MTT assay.
Materials:
-
This compound and other test dyes
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each fluorescent dye for a period that reflects the typical duration of an imaging experiment (e.g., 2-4 hours). Include untreated control wells.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the dye concentration to determine the IC50 value (the concentration of the dye that causes a 50% reduction in cell viability).
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), visualize the lysosomal pH regulation pathway and a typical experimental workflow for comparing pH-sensitive dyes.
Caption: Lysosomal pH is primarily maintained by the V-type H+ ATPase, which pumps protons into the lumen, and counter-ion channels like ClC-7 that balance the charge.
References
- 1. researchgate.net [researchgate.net]
- 2. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LysoTracker™ Green DND-26, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 5. LysoTracker® Green DND-26 | Cell Signaling Technology [cellsignal.com]
Illuminating the Lysosome: A Comparative Guide to CQ-Lyso and Other Lysosomal Probes
For researchers, scientists, and drug development professionals navigating the intricate world of lysosomal biology, the selection of appropriate tools to monitor this critical organelle is paramount. This guide provides a comprehensive comparison of CQ-Lyso, a novel ratiometric fluorescent probe, with established methods for assessing lysosomal function. We present a detailed analysis of their performance, supported by experimental data, to empower informed decisions in your research.
The lysosome, a key cellular organelle, plays a central role in degradation, recycling, and signaling. Its acidic internal environment is crucial for the function of its hydrolytic enzymes. Consequently, the ability to accurately measure and monitor lysosomal pH and activity is essential for understanding a wide range of physiological and pathological processes, from autophagy to neurodegenerative diseases and cancer.
This guide will delve into the specifics of this compound and compare it with other widely used techniques, including other fluorescent pH indicators and assays for lysosomal enzyme activity.
Quantitative Comparison of Lysosomal Probes
To facilitate a clear and objective comparison, the following table summarizes the key quantitative parameters of this compound and other popular lysosomal probes.
| Feature | This compound | LysoTracker Probes | LysoSensor Probes | Dextran-Based Probes | Magic Red™ |
| Measurement | Ratiometric Lysosomal pH | Lysosomal Staining (pH-dependent accumulation) | Ratiometric or Intensity-based Lysosomal pH | Ratiometric Lysosomal pH | Cathepsin B Activity |
| Excitation/Emission (nm) | 488 / 515-550 (Green) & 570-620 (Red)[1] | Varies by color (e.g., LysoTracker Red DND-99: 577/590) | Varies (e.g., LysoSensor Y/B: Ex: 329/384, Em: 440/540)[2] | Varies (e.g., Oregon Green 488-dextran: Ex: 488/440, Em: 535) | ~592 / ~628 |
| Effective pH Range | Reported for ratiometric measurements in acidic organelles[1] | Accumulates in acidic organelles (pH ~4.5-5.5)[3] | Varies by probe (e.g., LysoSensor Y/B pKa ~4.2)[4] | Varies by dye (e.g., Oregon Green pKa ~4.7) | Optimal in acidic lysosomal environment |
| Photostability | Good photostability reported | Prone to photobleaching | Generally good, but can vary | Generally good | Good photostability |
| Cytotoxicity | Low cytotoxicity reported | Can be cytotoxic at higher concentrations or with prolonged exposure | Low cytotoxicity at working concentrations | Generally low | Non-cytotoxic substrate |
| Colocalization | High Pearson's coefficient with LysoTracker Deep Red (0.97) and LysoTracker Blue DND-22 (0.95) | N/A | N/A | N/A | N/A |
In-Depth Look at Lysosomal Analysis Methods
This compound: A Ratiometric Approach to Lysosomal pH
This compound is a fluorescent probe designed for the ratiometric measurement of lysosomal pH. Its mechanism relies on the protonation of its quinoline ring in acidic environments, which leads to a shift in its fluorescence emission from green to red. This ratiometric output, the ratio of red to green fluorescence intensity, provides a quantitative measure of pH that is less susceptible to variations in probe concentration, photobleaching, and instrument settings compared to single-wavelength intensity-based probes.
LysoTracker Probes: The Established Standard for Lysosomal Staining
LysoTracker probes are a family of fluorescent dyes widely used for labeling acidic organelles in live cells. These probes consist of a fluorophore linked to a weak base that accumulates in acidic compartments like lysosomes. While they are excellent for visualizing lysosomal morphology and tracking their movement, their fluorescence intensity is largely independent of pH within the acidic range, making them qualitative rather than quantitative pH indicators.
LysoSensor Probes: Ratiometric and Intensity-Based pH Measurement
The LysoSensor family of dyes offers both ratiometric and intensity-based options for measuring lysosomal pH. For instance, LysoSensor Yellow/Blue DND-160 exhibits a pH-dependent dual-emission spectrum, fluorescing blue in neutral environments and yellow in acidic organelles, allowing for ratiometric pH measurements. Other LysoSensor probes show a pH-dependent increase in fluorescence intensity upon acidification.
Dextran-Based pH Indicators: A Tool for Long-Term Studies
Fluorescently-labeled dextrans, such as those conjugated with Oregon Green, are taken up by cells through endocytosis and accumulate in lysosomes. These probes can be used for ratiometric pH measurements and are particularly useful for long-term studies due to their stability within the lysosome.
Magic Red™ Cathepsin B Assay: Assessing Lysosomal Enzymatic Activity
Beyond pH, assessing the enzymatic activity within lysosomes is crucial for a complete picture of their function. The Magic Red™ Cathepsin B Assay utilizes a non-cytotoxic substrate that becomes fluorescent upon cleavage by active cathepsin B, a key lysosomal protease. This provides a direct measure of the degradative capacity of the lysosome.
Experimental Protocols
General Cell Preparation for Staining
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Before staining, remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
This compound Staining Protocol
-
Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.
-
Add the working solution to the cells and incubate at 37°C for 15-30 minutes.
-
(Optional) For colocalization studies, a LysoTracker probe can be added simultaneously or sequentially.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the green and red fluorescence channels (e.g., Ex: 488 nm, Em: 515-550 nm for green and 570-620 nm for red).
LysoSensor Yellow/Blue DND-160 Staining Protocol
-
Prepare a 1 µM working solution of LysoSensor Yellow/Blue DND-160 in the appropriate cell culture medium.
-
Add the working solution to the cells and incubate for 5 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope with filter sets for blue (Ex: ~329 nm, Em: ~440 nm) and yellow (Ex: ~384 nm, Em: ~540 nm) fluorescence.
Magic Red™ Cathepsin B Assay Protocol
-
Prepare the Magic Red™ substrate solution according to the manufacturer's instructions.
-
Add the substrate solution directly to the cell culture medium.
-
Incubate for the recommended time (typically 15-60 minutes) at 37°C.
-
Image the cells using a fluorescence microscope with a filter set appropriate for red fluorescence (Ex: ~592 nm, Em: ~628 nm).
Lysosomal Signaling and Autophagy
The lysosome is a central hub for cellular signaling, integrating information about nutrient status and cellular stress to regulate processes like autophagy. Key signaling pathways, including mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB), are intricately linked to lysosomal function and pH.
Caption: Lysosomal pH and nutrient status regulate autophagy via mTOR and TFEB signaling pathways.
This diagram illustrates the central role of the lysosome in cellular homeostasis. Under nutrient-rich conditions, the mTORC1 complex is active on the lysosomal surface, where it senses amino acids. Active mTORC1 phosphorylates and inactivates TFEB in the cytoplasm and inhibits the initiation of autophagy. Conversely, under starvation or when lysosomal function is impaired (e.g., a rise in pH), mTORC1 is inactivated. This allows for the dephosphorylation and nuclear translocation of TFEB, which in turn drives the expression of genes involved in lysosomal biogenesis and autophagy, promoting cellular clearance and recycling.
Experimental Workflow for Cross-Validation
To ensure the reliability of data obtained with any new probe, a rigorous cross-validation workflow is essential.
Caption: A workflow for the cross-validation of this compound data with other established methods.
This workflow outlines a systematic approach to validating this compound data. By concurrently using a second ratiometric pH probe, a morphological marker like LysoTracker, and a functional assay such as Magic Red, researchers can build a comprehensive and robust dataset. Comparing the quantitative pH measurements from this compound and another ratiometric probe provides a direct assessment of accuracy. Correlating these pH values with changes in lysosomal morphology and enzymatic activity offers a deeper biological validation of the probe's utility in reflecting the functional state of the lysosome.
References
- 1. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ratiometric visualization of lysosomal pH fluctuations during autophagy by two-photon carbonized polymer dots-based probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of CQ-Lyso and BCECF-AM for Cellular pH Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of cellular pH is crucial for understanding a myriad of physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two prominent fluorescent probes: CQ-Lyso, a lysosome-targeted sensor, and BCECF-AM, a widely used indicator of general intracellular pH.
This objective analysis delves into the mechanisms of action, spectral properties, and performance characteristics of each probe, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: Key Differences
| Feature | This compound | BCECF-AM |
| Target Organelle | Lysosomes | Cytosol (general intracellular) |
| Mechanism | Ratiometric, single excitation, dual emission based on Intramolecular Charge Transfer (ICT) | Ratiometric, dual excitation, single emission |
| Measurement Type | Lysosomal pH (pHlyso) | Intracellular pH (pHi) |
| pKa | Acidic range (ideal for lysosomes) | ~6.98-7.0 (ideal for physiological cytosolic pH)[1][2][3] |
| Excitation | ~488 nm[4] | ~490 nm (pH-sensitive) and ~440 nm (isosbestic)[5] |
| Emission | Green (~515-550 nm) and Red (~570-620 nm) | ~535 nm |
Mechanism of Action and Cellular Targeting
This compound is a chromenoquinoline-based fluorescent probe specifically designed to accumulate in lysosomes. Its mechanism for pH sensing is based on an intramolecular charge transfer (ICT) process. In the acidic environment of the lysosome, the quinoline ring of this compound becomes protonated, leading to a significant shift in its emission spectrum. This allows for ratiometric pH measurement using a single excitation wavelength, by calculating the ratio of fluorescence intensities from its two emission bands. The morpholine group on the molecule is believed to facilitate its targeting to the lysosome.
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a cell-permeant compound widely used to measure general intracellular pH (pHi). As an acetoxymethyl ester, it is non-fluorescent and can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting it to the fluorescent, membrane-impermeant BCECF. BCECF is a dual-excitation ratiometric dye; its fluorescence emission intensity at ~535 nm is dependent on the excitation wavelength. The ratio of emission intensities when excited at a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm) provides a quantitative measure of intracellular pH.
Performance Characteristics: A Comparative Overview
| Parameter | This compound | BCECF-AM |
| pH Range | Optimized for acidic environments (e.g., lysosomes, pH 4.0-6.0) | Optimized for near-neutral physiological pH (6.0-8.0) |
| Photostability | Generally good photostability has been reported for similar chromenoquinoline probes. | Subject to photobleaching with prolonged excitation, which can be minimized with electronic shutters and reduced exposure. |
| Cytotoxicity | Reported to have low cytotoxicity at working concentrations. | Can be cytotoxic at high concentrations or with prolonged incubation; viability assays are recommended to optimize loading conditions. |
| Cell Loading | Simple incubation, typically for 15-30 minutes. | Requires a 15-60 minute incubation followed by a de-esterification period for the AM ester to be cleaved. |
| Calibration | In situ calibration using buffers of known pH with ionophores like nigericin and monensin. | Well-established in situ calibration protocols using nigericin and high-potassium buffers to equilibrate intracellular and extracellular pH. |
Experimental Protocols
Measuring Lysosomal pH with this compound
1. Reagent Preparation:
-
This compound Stock Solution (1-10 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the desired final concentration.
2. Cell Staining:
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the loading solution and wash the cells twice with pre-warmed imaging buffer.
3. Fluorescence Imaging:
-
Image the cells using a fluorescence microscope (confocal is recommended for organelle-specific measurements).
-
Excite the cells at 488 nm.
-
Simultaneously acquire images in two emission channels:
-
Green channel: ~515-550 nm
-
Red channel: ~570-620 nm
-
-
Calculate the ratio of the fluorescence intensity of the red channel to the green channel for individual lysosomes.
4. Ratiometric Calibration:
-
After experimental measurements, treat cells with calibration buffers of known pH (e.g., ranging from pH 4.0 to 6.5) containing ionophores such as 10 µM nigericin and 10 µM monensin to equilibrate lysosomal and extracellular pH.
-
Acquire ratiometric images at each pH point.
-
Generate a calibration curve by plotting the fluorescence intensity ratio against the corresponding pH values.
-
Use this curve to convert the experimental ratios to absolute lysosomal pH values.
Measuring Intracellular pH with BCECF-AM
1. Reagent Preparation:
-
BCECF-AM Stock Solution (1-10 mM): Dissolve BCECF-AM in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
BCECF-AM Working Solution (2-5 µM): Dilute the stock solution in a physiological buffer (e.g., HBSS). For some cell types, 0.02% Pluronic F-127 can be added to aid in dispersion.
2. Cell Loading:
-
Plate cells on a suitable imaging dish.
-
Wash the cells with pre-warmed physiological buffer.
-
Add the BCECF-AM working solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells two to three times with fresh, pre-warmed buffer to remove extracellular dye.
-
Incubate for an additional 15-30 minutes to allow for complete de-esterification of the AM ester.
3. Ratiometric Fluorescence Measurement:
-
Use a fluorescence imaging system capable of alternating excitation wavelengths.
-
Sequentially excite the cells at ~490 nm and ~440 nm.
-
Measure the fluorescence emission at ~535 nm for each excitation wavelength.
-
Calculate the ratio of the emission intensity from 490 nm excitation to that from 440 nm excitation.
4. Intracellular pH Calibration (Nigericin/High-K+ Method):
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). A typical buffer contains ~120-140 mM KCl.
-
After the experiment, incubate the BCECF-loaded cells in each calibration buffer containing 5-10 µM nigericin for 5-10 minutes to equilibrate intracellular and extracellular pH.
-
Measure the fluorescence ratio at each pH value.
-
Plot the fluorescence ratio as a function of the buffer pH to generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to absolute intracellular pH values.
Visualizing the Workflow and Application
Caption: Experimental workflow for measuring lysosomal pH using this compound.
Caption: Application of BCECF-AM in monitoring intracellular pH changes mediated by the Na+/H+ exchanger.
Conclusion: Choosing the Right Probe
The choice between this compound and BCECF-AM fundamentally depends on the biological question being addressed.
This compound is the superior choice for specifically investigating the pH of lysosomes. Its targeted accumulation and ratiometric measurement in the acidic pH range make it ideal for studies on lysosomal function, autophagy, and lysosomal storage diseases.
BCECF-AM remains the gold standard for measuring global cytosolic pH. Its well-characterized properties and established protocols make it a reliable tool for studying cellular processes that involve changes in overall intracellular pH, such as ion transport, apoptosis, and cell proliferation.
For researchers in drug development, understanding the specific cellular compartments affected by a compound is critical. Using this compound can provide valuable insights into lysosomotropic drugs, while BCECF-AM is essential for assessing broader effects on cellular pH homeostasis. By carefully considering the strengths and limitations of each probe, researchers can select the optimal tool to generate accurate and meaningful data.
References
A Researcher's Guide to Lysosomal pH Measurement: Assessing the Accuracy of CQ-Lyso
For researchers in cellular biology and drug development, the accurate measurement of lysosomal pH is crucial for understanding cellular homeostasis and the mechanisms of lysosomotropic drugs. The lysosome, with its acidic internal environment, is a key organelle in cellular degradation and recycling pathways. Any perturbation in its pH can be indicative of disease states or the cellular response to therapeutics. This guide provides a comprehensive comparison of CQ-Lyso, a novel fluorescent probe for lysosomal pH, with other established alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: The Ratiometric Advantage of this compound
This compound is a lysosome-targeting fluorescent probe built upon a chromenoquinoline core.[1][2] Its mechanism for pH sensing lies in an enhanced intramolecular charge transfer (ICT) process upon protonation of its quinoline ring in acidic environments.[3] This protonation leads to a significant red-shift in both its absorption and emission spectra, allowing for ratiometric pH measurement.[3] Unlike probes that rely on a single fluorescence intensity, ratiometric probes like this compound offer a more accurate and reliable pH determination, as the ratio of two emission intensities is independent of probe concentration, photobleaching, and instrumental factors. This compound is designed for single-wavelength excitation, simplifying the imaging process.[1]
Performance Comparison: this compound vs. The Alternatives
The selection of a suitable lysosomal pH probe depends on various factors, including its pKa, photostability, cytotoxicity, and ease of use. Here, we compare this compound with other commonly used lysosomal pH probes: LysoTracker, LysoSensor, and pHrodo dyes.
| Feature | This compound | LysoTracker Probes | LysoSensor Yellow/Blue | pHrodo Dyes (Green/Red) |
| Sensing Mechanism | Ratiometric (dual emission) | Intensity-based (accumulates in acidic organelles) | Ratiometric (dual excitation/emission) | Intensity-based (fluorescence increases in acidic pH) |
| pKa | Not explicitly stated in reviewed sources | Varies by derivative, generally aligned with lysosomal pH (~4.5-5.0) | ~5.2 (Green), Not specified for Yellow/Blue | ~6.5 (Green/Red) |
| Excitation (nm) | 488 | Varies by color (e.g., Red: 577, Green: 504, Deep Red: 647) | ~340/380 | ~509 (Green), ~560 (Red) |
| Emission (nm) | Green: 515-550, Red: 570-620 | Varies by color (e.g., Red: 590, Green: 511, Deep Red: 668) | Blue: ~450, Yellow: ~510 | ~533 (Green), ~585 (Red) |
| Photostability | Good photostability reported | Can be prone to photobleaching, especially LysoTracker Red. LysoTracker Deep Red offers enhanced photostability. | Can be unstable and may modulate pH over extended periods. | Generally photostable. |
| Cytotoxicity | Low cytotoxicity reported. | Generally low at working concentrations, but can be cytotoxic at higher concentrations or with prolonged exposure. | Can have an alkalinizing effect on lysosomes. | Generally low cytotoxicity. |
| Key Advantages | Ratiometric measurement with single wavelength excitation. | High selectivity for acidic organelles, available in multiple colors. | Ratiometric measurement provides accurate pH values. | "No-wash" protocols possible due to low fluorescence at neutral pH. |
| Key Disadvantages | pKa value not readily available in literature. | Intensity-based measurements can be affected by probe concentration and lysosomal size. Leakage can occur with pH increase. | Can be unstable and may alter lysosomal pH. Requires dual-wavelength excitation. | pKa is not ideal for the highly acidic lysosomal environment, limiting sensitivity in the lower pH range. |
Experimental Protocols
Accurate and reproducible lysosomal pH measurements necessitate standardized experimental protocols. Below are detailed methodologies for creating a pH calibration curve and for using this compound and its alternatives.
In Situ pH Calibration Curve Generation
A standard curve is essential to correlate the fluorescence intensity ratio to the actual lysosomal pH.
Materials:
-
Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 125 mM KCl, 25 mM NaCl, and 25 mM of an appropriate buffer (e.g., MES for acidic range, HEPES for neutral range).
-
Nigericin (10 µM) and Monensin (10 µM) to equilibrate intracellular and extracellular pH.
-
The chosen fluorescent pH probe.
Protocol:
-
Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and allow them to adhere.
-
Load the cells with the fluorescent pH probe according to the specific protocol for that probe.
-
Wash the cells with the calibration buffer of the highest pH (e.g., pH 7.0).
-
Incubate the cells in each pH calibration buffer containing nigericin and monensin for 5-15 minutes.
-
Acquire fluorescence images at each pH point using the appropriate excitation and emission wavelengths for the probe.
-
For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths for each pH value.
-
Plot the fluorescence intensity ratio (or intensity for single-wavelength probes) against the corresponding pH value to generate the calibration curve.
Lysosomal pH Measurement with this compound
Materials:
-
This compound stock solution (1-10 mM in DMSO or DMF).
-
Serum-free cell culture medium or PBS.
-
Live-cell imaging setup with a 488 nm laser line and appropriate emission filters.
Protocol:
-
Prepare a 1-10 µM working solution of this compound in pre-warmed serum-free medium or PBS.
-
Wash the cultured cells with PBS.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.
-
Wash the cells with fresh medium or PBS.
-
Acquire fluorescence images using 488 nm excitation. Collect emission in two channels: green (515-550 nm) and red (570-620 nm).
-
Calculate the ratio of the red to green fluorescence intensity within the lysosomes.
-
Determine the lysosomal pH by interpolating the calculated ratio on the pre-determined pH calibration curve.
Lysosomal pH Measurement with LysoSensor Yellow/Blue
Materials:
-
LysoSensor Yellow/Blue DND-160 stock solution.
-
Isotonic solution (e.g., 20 mM MES, 5 mM KCl, 120 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Imaging system capable of dual-wavelength excitation (e.g., 340 nm and 380 nm).
Protocol:
-
Prepare a 1 µM working solution of LysoSensor Yellow/Blue in the isotonic solution.
-
Incubate cells with the working solution for 5 minutes.
-
Acquire fluorescence images by exciting at approximately 340 nm and 380 nm and collecting the emission at around 540 nm (yellow) and 440 nm (blue), respectively.
-
Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths.
-
Determine the lysosomal pH using the corresponding calibration curve.
Lysosomal pH Measurement with pHrodo Dyes
Materials:
-
pHrodo Green or Red AM intracellular pH indicator.
-
PowerLoad™ Concentrate.
-
Live-cell imaging setup with appropriate filters for the chosen dye.
Protocol:
-
Prepare the pHrodo AM ester working solution according to the manufacturer's instructions, typically including the PowerLoad™ Concentrate.
-
Incubate cells with the working solution for 30 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths (e.g., Ex/Em ~509/533 nm for Green).
-
Quantify the fluorescence intensity within the lysosomes. Due to its intensity-based nature, direct pH quantification requires a carefully prepared calibration curve and is more susceptible to variations in probe concentration.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental process and the underlying mechanism of this compound, the following diagrams are provided.
Conclusion
This compound presents a valuable tool for the ratiometric measurement of lysosomal pH, offering the advantage of single-wavelength excitation and good photostability. While it demonstrates high selectivity for lysosomes, as evidenced by high colocalization with LysoTracker probes, a direct comparison of its pKa value with other probes requires further investigation from peer-reviewed literature.
For researchers, the choice of a lysosomal pH probe will ultimately depend on the specific experimental needs. For qualitative imaging and tracking of acidic organelles, LysoTracker probes offer a wide array of colors. For highly accurate, quantitative pH measurements, ratiometric probes like this compound and LysoSensor Yellow/Blue are superior, though the potential for LysoSensor to alter lysosomal pH should be considered. pHrodo dyes provide a convenient option for "no-wash" assays, but their sensitivity in the lower pH range of healthy lysosomes may be limited. By understanding the strengths and weaknesses of each probe and employing rigorous experimental protocols, researchers can confidently and accurately investigate the critical role of lysosomal pH in health and disease.
References
CQ-Lyso performance compared to other commercially available lysosomal probes
For researchers, scientists, and drug development professionals, the precise and reliable visualization of lysosomes is paramount. This guide provides a comprehensive comparison of CQ-Lyso, a novel lysosome-targeting ratiometric fluorescent probe, with other commercially available lysosomal probes. We delve into key performance metrics, supported by experimental data, to empower you in selecting the optimal tool for your live-cell imaging needs.
Lysosomes are dynamic organelles central to cellular homeostasis, playing critical roles in degradation, recycling, and signaling. The ability to accurately monitor their behavior is crucial for understanding various physiological and pathological processes. This compound has emerged as a promising tool for lysosomal research. This guide will objectively compare its performance against established probes like the LysoTracker™ and LysoSensor™ series, as well as other alternatives such as SiR-Lyso and DALGreen.
Performance Comparison of Lysosomal Probes
The selection of a lysosomal probe is dictated by several critical performance parameters. Here, we summarize the available quantitative and qualitative data for this compound and its competitors.
| Probe | Excitation (nm) | Emission (nm) | Photostability | Signal-to-Noise Ratio | Cytotoxicity | Key Features |
| This compound | 488 | 515-550 (Green), 570-620 (Yellow) | Good | High | Low | Ratiometric pH sensing with single wavelength excitation.[1] |
| LysoTracker™ Red DND-99 | 577 | 590 | Prone to photobleaching[2][3] | Moderate | Can induce cytotoxicity with prolonged use.[4] | Well-established, bright initial signal. |
| LysoTracker™ Deep Red | 647 | 668 | Superior to LysoTracker Red.[5] | High | Lower than LysoTracker Red. | Far-red emission minimizes autofluorescence. |
| LysoSensor™ Green DND-189 | 443 | 505 | Moderate | Lower than LysoTracker | Generally lower than LysoTracker. | pH-dependent fluorescence intensity. |
| SiR-Lyso | 652 | 674 | High | High | Low | Far-red, fluorogenic, suitable for super-resolution. |
| DALGreen | 488 | 515 | Good | High | Low | Specific to autolysosomes, fluorescence enhances in acidic environments. |
Note: Direct, side-by-side quantitative comparison data for all probes across all parameters in a single study is limited. The information presented is a synthesis of available data from various sources. Researchers are encouraged to perform their own comparative experiments based on the protocols provided below.
Experimental Protocols
To facilitate a direct and fair comparison of lysosomal probes, we provide detailed methodologies for key experiments.
Photostability Assay
This protocol assesses the resistance of a fluorescent probe to photobleaching upon continuous illumination.
Materials:
-
Live cells cultured on glass-bottom dishes
-
This compound and other lysosomal probes for comparison
-
Complete cell culture medium
-
Confocal microscope with a time-lapse imaging capability
Procedure:
-
Seed cells on glass-bottom dishes and culture overnight.
-
Prepare working solutions of each lysosomal probe according to the manufacturer's instructions. For example, use 50-100 nM for LysoTracker™ Red DND-99.
-
Incubate the cells with the respective probes for the recommended time (e.g., 30 minutes for LysoTracker™ Red).
-
Wash the cells with fresh, pre-warmed culture medium.
-
Mount the dish on the confocal microscope.
-
Select a region of interest (ROI) containing well-stained lysosomes.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the ROI with the appropriate laser line at a fixed intensity.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity of the lysosomes within the ROI at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time 0) and plot the decay over time. A slower decay indicates higher photostability.
Signal-to-Noise Ratio (SNR) Measurement
This protocol quantifies the clarity of the fluorescent signal from the lysosomes against the background fluorescence.
Materials:
-
Images of cells stained with different lysosomal probes
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Acquire fluorescence images of cells stained with each probe using identical imaging parameters (laser power, gain, etc.).
-
Open the images in ImageJ/Fiji.
-
Select a region of interest (ROI) that encompasses a brightly stained lysosome (Signal).
-
Measure the mean fluorescence intensity within this ROI.
-
Select a background ROI in a region of the cell devoid of lysosomes.
-
Measure the mean fluorescence intensity of the background ROI.
-
Calculate the Signal-to-Noise Ratio (SNR) using the formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity) .
-
A higher SNR indicates a clearer signal with less background interference.
Cytotoxicity Assay (CCK-8 Assay)
This protocol assesses the effect of the fluorescent probes on cell viability.
Materials:
-
Live cells
-
96-well plates
-
This compound and other lysosomal probes at various concentrations
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare a series of dilutions for each lysosomal probe in complete culture medium.
-
Remove the existing medium and add the medium containing the different concentrations of the probes to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the probes).
-
Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A higher IC50 value indicates lower cytotoxicity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the comparative assays.
Conclusion
This compound presents itself as a robust and versatile tool for lysosomal research, offering the significant advantage of ratiometric pH measurement with single-wavelength excitation, coupled with good photostability and low cytotoxicity. While established probes like LysoTracker™ provide strong initial signals, they may be hampered by photobleaching and potential cellular toxicity, particularly in long-term imaging experiments. Newer generation probes like SiR-Lyso and DALGreen offer benefits in the far-red spectrum and for specific applications like super-resolution microscopy and autophagy studies, respectively.
The choice of the optimal lysosomal probe will ultimately depend on the specific requirements of your experiment. For researchers prioritizing quantitative pH measurements, photostability, and minimal impact on cell health, this compound is a compelling option. This guide provides the necessary framework and experimental protocols to empower researchers to make an informed decision based on direct, comparative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Red-emitting pyrene-benzothiazolium: Unexpected selectivity to lysosomes for real-time cell imaging without alkalinizing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Photostable Fluorescent Tracker with pH-Insensitivity for Long-Term Imaging of Lysosomal Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
Safety Operating Guide
Navigating the Disposal of CQ-Lyso: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals utilizing the fluorescent probe CQ-Lyso, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of fluorescent dyes and hazardous laboratory chemicals provide a clear framework for its safe management. This guide offers essential, step-by-step information to navigate the disposal process, emphasizing the importance of adhering to institutional and local regulations.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a set of fundamental principles to protect laboratory personnel and the environment. Under no circumstances should chemical waste be disposed of down the sink or in regular trash.[1][2] Improper disposal can lead to environmental contamination and may be in violation of federal, state, and local regulations.[2][3]
All chemical waste must be collected in designated, leak-proof containers that are chemically compatible with the substance.[1] These containers should be clearly labeled with the full chemical name and any known hazards. It is crucial to segregate incompatible waste materials to prevent dangerous chemical reactions.
Step-by-Step Disposal Procedures for this compound
The following procedural guidance is based on general best practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all waste containing this compound, including stock solutions, working solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks.
-
For liquid waste, use a container with secondary containment, such as a plastic bin, to catch any potential spills.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the primary hazardous constituents, and the date accumulation started.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.
-
Ensure the storage area is well-ventilated and away from heat or ignition sources.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous waste until properly cleaned.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. The subsequent rinses may also need to be collected, depending on institutional guidelines.
-
After triple-rinsing and air-drying, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste.
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or in accordance with your lab's regular schedule, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available without the SDS, general guidelines for laboratory hazardous waste accumulation are provided by regulatory bodies and institutions.
| Parameter | Guideline |
| Maximum Accumulation Volume | Typically, no more than 10-25 gallons of total chemical waste should be accumulated in a laboratory before removal. |
| Reactive Acutely Hazardous Waste | For certain highly hazardous wastes (P-listed), the accumulation limit can be as low as one quart. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always obtain and review the specific Safety Data Sheet (SDS) for any chemical before use and disposal. Adherence to your institution's specific policies and procedures for hazardous waste management, as directed by your Environmental Health and Safety (EHS) department, is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
